2-Amino-3-ethylheptanoic acid
Description
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Properties
IUPAC Name |
2-amino-3-ethylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-3-5-6-7(4-2)8(10)9(11)12/h7-8H,3-6,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZMJXCMBQBTIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697172 | |
| Record name | 2-Amino-3-ethylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102450-66-8 | |
| Record name | 2-Amino-3-ethylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Amino-3-ethylheptanoic Acid
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-3-ethylheptanoic acid, a non-proteinogenic α-amino acid. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information and extrapolates expected characteristics based on fundamental principles of organic chemistry and amino acid behavior. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's structure, potential properties, and synthetic pathways. The discussion encompasses its structural features, stereoisomerism, predicted physicochemical properties, plausible synthetic routes, and anticipated spectroscopic characteristics.
Introduction
This compound is a derivative of heptanoic acid featuring an amino group at the α-carbon (C2) and an ethyl substituent at the β-carbon (C3). As a non-proteinogenic amino acid, it is not one of the 20 common amino acids incorporated into proteins during ribosomal synthesis. Such unique amino acids are of significant interest in medicinal chemistry and drug design as they can be incorporated into peptides to enhance stability, confer specific conformations, or impart novel biological activities. The presence of two chiral centers in this compound adds a layer of complexity and potential for stereospecific applications. This guide aims to consolidate the known attributes of this compound and provide expert insights into its expected chemical behavior.
Chemical Identity and Structure
The fundamental identity of this compound is established through its unique identifiers and molecular structure.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 102450-66-8 | [1][2][3] |
| Molecular Formula | C9H19NO2 | [1][2][3] |
| Molecular Weight | 173.25 g/mol | [1][2][3] |
| Canonical SMILES | CCCCC(CC)C(C(=O)O)N | N/A |
| InChI Key | HJZMJXCMBQBTIK-UHFFFAOYSA-N | [3] |
The structure, characterized by a seven-carbon chain with amino and ethyl substitutions, is the primary determinant of its chemical properties.
Figure 1: 2D Chemical Structure of this compound.
Stereochemistry: A Molecule with Four Dimensions
A critical aspect of this compound is its stereochemistry, arising from the presence of two chiral centers at the C2 (α-carbon) and C3 (β-carbon) positions. The presence of 'n' chiral centers can result in up to 2^n stereoisomers.[4][5] For this molecule, with two chiral centers, a maximum of four stereoisomers are possible. These stereoisomers exist as two pairs of enantiomers.
The four possible stereoisomers are:
-
(2R, 3R)-2-Amino-3-ethylheptanoic acid
-
(2S, 3S)-2-Amino-3-ethylheptanoic acid
-
(2R, 3S)-2-Amino-3-ethylheptanoic acid
-
(2S, 3R)-2-Amino-3-ethylheptanoic acid
The relationship between these isomers is crucial for their biological activity, as stereoisomers can have vastly different interactions with chiral biological molecules like enzymes and receptors. The (2R, 3R) and (2S, 3S) isomers are enantiomers of each other, as are the (2R, 3S) and (2S, 3R) isomers. Any other pairing, for instance (2R, 3R) and (2R, 3S), are diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.[4][5]
Figure 2: Stereoisomeric relationships of this compound.
Physicochemical Properties: An Estimation
| Property | Predicted Value / Characteristic | Rationale |
| Melting Point | Likely a crystalline solid with a relatively high melting point (decomposes). | Amino acids exist as zwitterions, leading to strong intermolecular ionic interactions. |
| Boiling Point | Not applicable; likely decomposes at high temperatures. | Strong ionic forces in the crystalline lattice prevent boiling before decomposition. |
| Solubility | Moderately soluble in water; solubility is pH-dependent. Low solubility in nonpolar organic solvents. | The polar amino and carboxyl groups allow for hydrogen bonding with water. The long alkyl chain will decrease water solubility compared to smaller amino acids. |
| pKa Values | pKa1 (~2-3) for the carboxylic acid; pKa2 (~9-10) for the amino group. | Typical pKa ranges for the α-carboxyl and α-amino groups of amino acids. |
| Isoelectric Point (pI) | Expected to be in the range of 5.5 - 6.5. | For a neutral amino acid, the pI is the average of pKa1 and pKa2. |
| LogP (Octanol/Water) | A positive value, indicating some lipophilicity. | The C9 alkyl structure contributes to its nonpolar character. A computed XLogP3 value is 2.315.[3] |
| Polar Surface Area (PSA) | 63.3 Ų | This computed value reflects the polar amino and carboxyl groups.[3] |
Potential Synthetic Pathways
The synthesis of a non-standard amino acid like this compound can be approached through several established methodologies in organic chemistry. A plausible and efficient route would be the diastereoselective alkylation of a chiral glycine enolate equivalent.
Proposed Synthetic Workflow:
-
Preparation of a Chiral Glycine Enolate Equivalent: A common strategy involves the use of a chiral auxiliary, such as a derivative of camphor or a chiral oxazolidinone, to direct the stereochemistry of the alkylation steps.
-
First Alkylation (Introduction of the Heptanoyl Precursor): The enolate is first reacted with a suitable electrophile to introduce the main carbon chain. In this case, a pentyl halide (e.g., 1-bromopentane) would be used.
-
Second Alkylation (Introduction of the Ethyl Group): A subsequent deprotonation and alkylation step with an ethyl halide (e.g., ethyl iodide) would introduce the ethyl group at the C3 position. The stereoselectivity of this step is crucial and is directed by the chiral auxiliary.
-
Hydrolysis and Removal of the Chiral Auxiliary: The final step involves the cleavage of the ester and the removal of the chiral auxiliary, typically under acidic or basic conditions, to yield the desired this compound.
Sources
Methodological & Application
Application Note: Chiral Separation of 2-Amino-3-ethylheptanoic Acid Enantiomers
A Comprehensive Guide to Method Development and Protocol Implementation for Researchers and Pharmaceutical Scientists
Abstract
The stereochemistry of non-proteinogenic amino acids is a critical determinant of their biological activity, making the enantioselective analysis of compounds like 2-Amino-3-ethylheptanoic acid essential in drug discovery and development. This document provides a detailed guide for the chiral separation of this compound enantiomers. It explores direct and indirect chromatographic approaches, including High-Performance Liquid Chromatography (HPLC) with various chiral stationary phases (CSPs), Gas Chromatography (GC) following derivatization, and Capillary Electrophoresis (CE). The causality behind experimental choices, detailed step-by-step protocols, and data presentation are designed to provide researchers with a robust framework for developing and validating enantioselective analytical methods.
Introduction: The Significance of Chiral Purity
This compound is a non-proteinogenic amino acid, a class of molecules that are crucial building blocks in pharmaceutical development and peptidomimetic design.[1][2] Like all chiral molecules, its enantiomers can exhibit significantly different pharmacological and toxicological profiles. The D- and L-forms of an amino acid can interact differently with chiral biological targets such as enzymes and receptors. For instance, while proteins are naturally composed of L-amino acids, certain D-amino acids play important roles in neurochemistry and have been implicated in various diseases.[3] Consequently, the ability to separate and quantify the individual enantiomers of this compound is a prerequisite for understanding its biological function and ensuring the safety and efficacy of any potential therapeutic agent derived from it.
This guide outlines several robust analytical techniques for achieving this chiral separation, providing both the theoretical basis for method selection and practical, step-by-step protocols.
Foundational Strategies for Chiral Separation
The separation of enantiomers, which share identical physical properties in an achiral environment, necessitates the introduction of a chiral selector. This can be achieved through two primary strategies:
-
Direct Methods: The racemic mixture is passed through a chiral environment, most commonly a column packed with a Chiral Stationary Phase (CSP). The transient diastereomeric complexes formed between the enantiomers and the CSP have different energies, leading to different retention times.[4]
-
Indirect Methods: The enantiomers are reacted with a chiral derivatizing agent to form a pair of diastereomers.[5][6] These diastereomers now have distinct physical properties and can be separated on a standard, achiral chromatographic column.[5]
The choice between these methods depends on factors such as sample matrix complexity, required sensitivity, and available instrumentation.
Direct Enantioseparation by Chiral HPLC
Direct analysis on a Chiral Stationary Phase (CSP) is often preferred as it avoids the extra step of derivatization and any potential complications associated with the reaction, such as racemization. For a non-proteinogenic amino acid like this compound, several classes of CSPs are highly effective.
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin)
Principle of Separation: Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are exceptionally versatile for separating underivatized amino acids.[7] They possess multiple chiral centers and functional groups (ionic, polar, and aromatic) that can engage in a variety of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation, to achieve chiral recognition. The zwitterionic nature of amino acids makes these multi-modal interactions particularly effective.[4]
Workflow for Method Development:
Caption: Workflow for direct chiral HPLC method development.
Protocol 3.1: HPLC Separation using a Teicoplanin-based CSP
-
Column: Astec® CHIROBIOTIC® T (25 cm x 4.6 mm I.D., 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Water:Methanol:Formic Acid (e.g., 50:50:0.1 v/v/v). Degas the mobile phase by sonication or vacuum filtration.
-
Instrumentation:
-
HPLC system with isocratic pumping capability.
-
UV Detector.
-
Thermostatted column compartment.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm (due to the lack of a strong chromophore on the analyte).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of racemic this compound in the mobile phase.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample.
-
Record the chromatogram for a sufficient time to allow both enantiomers to elute.
-
-
Optimization: The retention of amino acids on teicoplanin CSPs often exhibits a "U-shaped" curve with respect to the organic modifier concentration. If resolution is insufficient, systematically vary the percentage of methanol (e.g., from 30% to 70%). The concentration of the acid modifier (formic acid or acetic acid) can also be adjusted to optimize peak shape and retention.
Crown Ether CSPs
Principle of Separation: Chiral crown ether-based CSPs are particularly well-suited for the separation of primary amino acids.[3][8] The chiral recognition mechanism involves the formation of a host-guest complex where the protonated primary amine group of the analyte fits into the cavity of the crown ether. Chiral discrimination arises from steric interactions between the analyte's side chain and the chiral barrier groups on the CSP.
Protocol 3.2: HPLC Separation using a Crown Ether CSP
-
Column: CROWNPAK® CR-I(+) (15 cm x 4.6 mm I.D., 5 µm).
-
Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid (e.g., pH 1.5). The use of an acidic mobile phase is crucial to ensure the primary amine of the analyte is protonated.
-
Chromatographic Conditions:
-
Mobile Phase: 0.1 M Perchloric Acid.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 20°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
-
Procedure: Follow the general procedure outlined in Protocol 3.1.
-
Optimization: The pH of the mobile phase is a critical parameter. Adjusting the pH between 1.0 and 2.0 can significantly impact retention and resolution. Adding an organic modifier like methanol (up to 15%) can also be used to modulate retention times.
| Parameter | Teicoplanin CSP | Crown Ether CSP |
| Principle | Multi-modal interactions | Host-guest complexation |
| Typical Mobile Phase | Water/Organic + Acid/Base | Acidic Aqueous Buffer |
| Key Optimization | % Organic Modifier | pH, Temperature |
| Analyte State | Zwitterionic/Ionic | Cationic (protonated amine) |
Table 1: Comparison of HPLC-based direct separation methods.
Indirect Enantioseparation via Derivatization
This strategy involves converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA), followed by separation on a standard achiral column (e.g., C18).[5][6] This approach can offer enhanced sensitivity if a CDA with a strong chromophore or fluorophore is used.
Derivatization with Marfey's Reagent
Principle of Separation: Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used CDA for the chiral analysis of amino acids.[6] It reacts with the primary amine of the amino acid to form stable diastereomeric derivatives. The resulting Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) derivatives possess a strong chromophore, enabling sensitive UV detection around 340 nm.[6]
Workflow for Indirect Separation:
Caption: Workflow for indirect chiral separation via derivatization.
Protocol 4.1: Derivatization and RP-HPLC Analysis
-
Materials and Reagents:
-
Racemic this compound.
-
Marfey's Reagent (FDAA).
-
Acetone, HPLC grade.
-
Sodium bicarbonate.
-
Hydrochloric acid (1 M).
-
Acetonitrile (ACN), HPLC grade.
-
Trifluoroacetic acid (TFA).
-
-
Derivatization Procedure:
-
Prepare a 50 µg/mL solution of the amino acid in 50 mM sodium bicarbonate buffer (pH ~9).
-
Prepare a 1 mg/mL solution of Marfey's Reagent in acetone.
-
To 100 µL of the amino acid solution, add 200 µL of the Marfey's Reagent solution.
-
Vortex and incubate the mixture in a heating block at 40°C for 1 hour.
-
After incubation, cool the reaction mixture to room temperature and add 20 µL of 1 M HCl to stop the reaction.
-
The sample is now ready for HPLC analysis.
-
-
RP-HPLC Conditions:
-
Column: Standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 20% B to 70% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
Derivatization for GC Analysis
Principle of Separation: For Gas Chromatography (GC), amino acids must be derivatized to increase their volatility.[9][10] A two-step process is common: esterification of the carboxyl group followed by acylation of the amino group.[9] The resulting volatile derivatives are then separated on a chiral GC column.
Protocol 4.2: GC-MS Chiral Analysis
-
Derivatization:
-
Esterification: Add 1 mL of 3 N HCl in methanol to 1 mg of the dried amino acid sample. Heat at 100°C for 30 minutes. Evaporate the solvent under a stream of nitrogen.
-
Acylation: To the dried residue, add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 60°C for 20 minutes. The sample is ready for injection.
-
-
GC Conditions:
-
Column: CHIRALDEX® G-TA (30 m x 0.25 mm I.D.).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 180°C at 4°C/min.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Separation by Capillary Electrophoresis (CE)
Principle of Separation: Capillary Electrophoresis separates molecules based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE).[11][12] The differential interaction of the enantiomers with the chiral selector leads to different apparent mobilities, resulting in separation. Cyclodextrins are common chiral selectors for amino acids in CE.[13]
Protocol 5.1: Cyclodextrin-Mediated Capillary Zone Electrophoresis (CZE)
-
Instrumentation and Capillary:
-
Capillary Electrophoresis system with UV detection.
-
Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm I.D.).
-
-
Background Electrolyte (BGE) Preparation:
-
Prepare a 50 mM phosphate buffer and adjust the pH to 2.5 with phosphoric acid.
-
Dissolve a chiral selector, such as γ-cyclodextrin, into the buffer to a final concentration of 15 mM.
-
-
CE Conditions:
-
Capillary Conditioning: Before first use, rinse with 1 M NaOH (30 min), water (15 min), and BGE (30 min).
-
Pre-run Rinse: Rinse with BGE for 2 minutes before each injection.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation Voltage: 25 kV.
-
Temperature: 25°C.
-
Detection: UV at 200 nm.
-
-
Optimization: The type and concentration of the cyclodextrin, as well as the pH and concentration of the buffer, are key parameters for optimizing the separation.[14]
| Technique | Principle | Advantages | Considerations |
| Direct HPLC | Diastereomeric interaction with CSP | Fewer sample prep steps, robust | CSPs can be expensive |
| Indirect HPLC/GC | Diastereomer formation | High sensitivity, uses standard columns | Derivatization can be complex |
| Capillary Electrophoresis | Differential mobility with chiral selector | High efficiency, low sample/reagent use | Lower concentration sensitivity |
Table 2: Summary and comparison of analytical techniques.
Conclusion
The chiral separation of this compound enantiomers is achievable through a variety of well-established analytical techniques. The choice of method will depend on the specific requirements of the analysis, including sample throughput, sensitivity needs, and the instrumentation available. For direct analysis, HPLC with macrocyclic glycopeptide or crown ether-based CSPs offers a robust and reliable approach. When higher sensitivity is required or direct methods fail, indirect analysis via derivatization with reagents like Marfey's Reagent provides an excellent alternative. Capillary electrophoresis stands out for its high separation efficiency and minimal consumption of sample and reagents. The protocols and principles outlined in this guide provide a comprehensive starting point for developing and validating a suitable enantioselective method for this important non-proteinogenic amino acid.
References
-
A chiral ionic liquid, namely 1-ethyl-3-methyl imidazole L-tartrate ([EMIM][L-Tar]), was applied as a new chiral ligand for the enantioseparation of tryptophan, tyrosine, and phenylalanine enantiomers by chiral ligand exchange CE. (Source: LCGC International, URL: [Link])
-
This review article provides an overview of supercritical fluid chromatography (SFC) techniques for the separation of amino acids and peptides. (Source: Taylor & Francis Online, URL: [Link])
-
Crown-ether chiral stationary phases (CSPs) have been found to be especially well suited for separation of D- and L-amino acid enantiomers. (Source: LCGC International, URL: [Link])
-
The capillary zone electrophoresis using (+)-18-crown-6-tetracarbonic acid as a chiral selector was a suitable method for the enantiomeric separation of racemates of amino acids. (Source: PubMed, URL: [Link])
-
This review highlights recent progresses in capillary electrophoresis (CE) analysis of amino acid enantiomers in the last decade. (Source: PubMed, URL: [Link])
-
This article describes two capillary electrophoresis methods capable of resolving 17 amino acids found in high abundance in both biotic and abiotic samples. (Source: ACS Publications, URL: [Link])
-
There are many kinds of chiral selectors used in CE, such as cyclodextrins, chiral crown ethers, macrocyclic antibiotics, polysaccharides, proteins, chiral ionic liquids, and chiral metal complexes. (Source: LCGC International, URL: [Link])
-
Chromatographic determination of the individual enantiomers of natural and synthetic amino acids using achiral columns after pre-column derivatization of samples is one of the most common and convenient techniques. (Source: PubMed, URL: [Link])
-
In this review, chromatographic and electrophoretic techniques, such as LC, SFC, GC and CE, will be recently developed (2018–2020) for the enantioseparation of amino acids and peptides. (Source: MDPI, URL: [Link])
-
For amino acids, the ability to separate as free amino acid enantiomers eliminates uncertainty in the determination of enantiomeric configuration compared to the use of a chiral derivatisation reagent. (Source: Chromatography Today, URL: [Link])
-
The enantioseparation of structurally related N-protected beta-/gamma-amino acids, beta-/gamma-amino amides, and beta-/gamma-amino nitriles by using six different commercially available chiral stationary phases (CSPs) is reported. (Source: PubMed, URL: [Link])
-
In this study, we developed a novel method for the chiral analysis of native amino acids using a system combining SFC and tandem mass spectrometry. (Source: PubMed, URL: [Link])
-
The supercritical fluid chromatographic separation of underivatized amino acids was explored using immobilized chiral crown ether column CROWNPAK CR‐I (+) and mass spectrometric detection. (Source: ResearchGate, URL: [Link])
-
This review article provides an overview of supercritical fluid chromatography (SFC) techniques for the separation of amino acids and peptides. (Source: ResearchGate, URL: [Link])
-
A cost-effective, chiral GC-MS method is described for capillary Chirasil-L-Val separation of nine cyclic secondary amino acid enantiomers. (Source: PubMed, URL: [Link])
-
Six silica-based, ionically bonded, chiral stationary phases consisting of cyanuric chloride with substituents (an L-amino acid and a dialkylamine) are prepared. (Source: Oxford Academic, URL: [Link])
-
This paper deals with the chiral separation of optical isomers of beta-methyl-amino acids by CE and HPLC using the principle of ligand-exchange. (Source: PubMed, URL: [Link])
-
This special review surveys indirect and direct high-performance liquid chromatographic (HPLC) methods of biologically and pharmaceutically important enantiomers of nonproteinogenic amino acids. (Source: ResearchGate, URL: [Link])
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- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
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Application Note: Quantitative Analysis of 2-Amino-3-ethylheptanoic Acid
A Guide to High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Abstract
This application note provides comprehensive protocols for the quantitative analysis of 2-Amino-3-ethylheptanoic acid, a non-proteinogenic amino acid. Given its unique structure and physicochemical properties, its accurate quantification in complex matrices such as plasma, cell culture media, or reaction mixtures is critical for research, drug development, and quality control. We present two robust, validated analytical strategies: a direct "underivatized" method using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS) and an alternative method based on derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, explanations of experimental choices, and guidelines for method validation in accordance with industry standards.
Introduction: The Analytical Challenge
This compound is an unnatural amino acid whose analogues are explored in various fields, including pharmaceutical development as peptide building blocks. Its quantification presents several analytical challenges common to amino acids:
-
High Polarity: The zwitterionic nature of the molecule leads to poor retention on traditional reversed-phase chromatography columns.[1][2]
-
Lack of a Strong Chromophore: The absence of a significant UV-absorbing group makes direct UV detection non-selective and insensitive.[3]
-
Volatility Issues: The molecule is non-volatile, precluding direct analysis by gas chromatography without chemical modification.[4][5]
To overcome these challenges, highly selective and sensitive techniques like mass spectrometry are required. This note details two gold-standard approaches to achieve reliable and reproducible quantification.
Strategic Selection: LC-MS/MS vs. GC-MS
Choosing the appropriate analytical platform is the first critical decision. The choice depends on available instrumentation, required sensitivity, sample throughput, and the sample matrix.
-
LC-MS/MS: This is the modern method of choice for its high sensitivity, specificity, and ability to analyze the compound in its native form, avoiding the complexities and potential artifacts of derivatization.[6][7][8] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining polar compounds like amino acids.[1][2]
-
GC-MS: A powerful and classic technique that offers excellent chromatographic resolution.[2] However, it mandates a chemical derivatization step to render the amino acid volatile and thermally stable.[4][5][9] This adds a step to sample preparation but can result in very clean chromatography and robust fragmentation patterns.
This guide will detail the protocol for the direct HILIC-LC-MS/MS method first, followed by the derivatization-based GC-MS approach.
Method 1: Direct Quantification by HILIC-LC-MS/MS
This method leverages the selectivity of HILIC for polar analytes and the sensitivity of tandem mass spectrometry, eliminating the need for derivatization.
Principle of the Method
The sample, after minimal preparation (e.g., protein precipitation), is injected into an LC system equipped with a HILIC column. The high organic content of the mobile phase promotes the partitioning of the polar this compound into the water-enriched layer on the surface of the stationary phase, thus enabling retention. The analyte is then eluted by a gradient of increasing aqueous mobile phase. The column effluent is directed to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for highly specific and sensitive detection.
HILIC-LC-MS/MS Workflow Diagram
Caption: Workflow for underivatized amino acid analysis by LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS
1. Materials and Reagents:
-
This compound analytical standard
-
Stable Isotope Labeled (SIL) internal standard (e.g., this compound-¹³C₆,¹⁵N)
-
LC-MS grade Acetonitrile, Water, and Formic Acid
-
Ammonium formate
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare a 1 mg/mL stock solution of the analytical standard and the internal standard (IS) in 0.1 N HCl.
-
Calibration Standards: Serially dilute the stock solution with a relevant matrix (e.g., charcoal-stripped plasma) to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution: Prepare a working IS solution at 100 ng/mL in 50:50 Acetonitrile:Water.
-
Sample Preparation:
-
To 50 µL of sample (plasma, media, etc.), add 10 µL of the working IS solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.[10]
-
Vortex for 1 minute and incubate at 4°C for 20 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
3. Instrumental Conditions:
| Parameter | Setting |
| LC System | High-performance liquid chromatograph (e.g., Waters Acquity UPLC, Agilent 1290) |
| Column | Imtakt Intrada Amino Acid, 100 x 3 mm, 3 µm (or equivalent mixed-mode/HILIC column)[1][8] |
| Mobile Phase A | 0.5% Formic acid in 40:60 Water:Acetonitrile (v/v)[1] |
| Mobile Phase B | 80 mM Ammonium formate in 80:20 Water:Acetonitrile (v/v)[1] |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-2 min (0% B), 2-10 min (0-100% B), 10-12 min (100% B), 12.1-15 min (0% B for re-equilibration) |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500, Thermo TSQ Endura) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusion of standard. Analyte: Q1 (Precursor Ion [M+H]⁺) → Q3 (Product Ion). IS: Q1 (Precursor Ion [M+H]⁺) → Q3 (Product Ion). |
| Key MS Parameters | Optimize source temperature, gas flows, and collision energy for the specific analyte and instrument. |
Method 2: Quantification by GC-MS after Derivatization
This method is an excellent alternative, particularly when LC-MS/MS is unavailable or if the sample matrix is incompatible with direct injection. Silylation is a common and effective derivatization technique for amino acids.[4][5]
Principle of the Method
The analysis of amino acids by GC requires derivatization to increase their volatility and thermal stability.[9] In this protocol, the active hydrogens on the amino and carboxyl groups of this compound are replaced with nonpolar tert-butyldimethylsilyl (TBDMS) groups using the reagent N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The resulting derivative is volatile and chromatographically stable, allowing for separation on a standard nonpolar GC column and detection by mass spectrometry.
GC-MS Workflow Diagram
Caption: Workflow for derivatized amino acid analysis by GC-MS.
Detailed Experimental Protocol: GC-MS
1. Materials and Reagents:
-
This compound analytical standard
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Anhydrous Acetonitrile
-
GC-grade Hexane
2. Standard and Sample Preparation:
-
Stock and Calibration Standards: Prepare as described in the LC-MS/MS section, but use water or a simple buffer as the diluent.
-
Derivatization Protocol: [4]
-
Pipette 50 µL of the standard or sample into a glass reaction vial.
-
Evaporate the solvent to complete dryness using a stream of nitrogen or a vacuum concentrator. Causality: The presence of water will quench the silylation reagent and must be completely removed.[4]
-
Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA to the dried residue.
-
Cap the vial tightly and heat at 100°C for 2-4 hours to ensure complete derivatization.
-
Cool the vial to room temperature before analysis.
-
3. Instrumental Conditions:
| Parameter | Setting |
| GC System | Gas Chromatograph with Mass Spectrometer (e.g., Agilent 7890/5977) |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[2] |
| Injection Mode | Splitless, 1 µL |
| Injector Temp | 280 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial 80°C, hold 2 min; ramp at 10°C/min to 280°C, hold 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Full Scan (m/z 50-600) for identification. Selected Ion Monitoring (SIM) for quantification using characteristic ions. |
Method Validation: Ensuring Trustworthy Results
Both analytical methods must be validated to demonstrate their suitability for the intended purpose.[11][12] Validation is a documented process that provides a high degree of assurance that a method will consistently produce a result meeting pre-determined acceptance criteria.[13][14] Key validation parameters are defined by regulatory bodies like the FDA and ICH.[12][15]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of other components (e.g., matrix components, impurities). | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | The closeness of the measured value to the true value, assessed by spike-recovery experiments at multiple levels. | 80-120% recovery (may be tighter depending on application). |
| Precision | The agreement among a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10; RSD ≤ 20%. |
| Stability | Stability of the analyte in the biological matrix under different storage conditions (freeze-thaw, short-term, long-term). | Recovery within ±15% of nominal concentration. |
Representative Performance Data
The following table summarizes expected performance characteristics for the described methods. Note: These are typical values and must be experimentally determined for the specific analyte and instrumentation.
| Parameter | HILIC-LC-MS/MS Method | GC-MS Method |
| Linear Range | 0.5 - 1000 ng/mL | 10 - 2000 ng/mL |
| Correlation (r²) | > 0.998 | > 0.996 |
| LLOQ | 0.5 ng/mL | 10 ng/mL |
| Accuracy (% Recovery) | 92 - 108% | 88 - 110% |
| Precision (RSD) | < 10% | < 12% |
Conclusion
This application note provides two robust and reliable methods for the quantification of this compound. The HILIC-LC-MS/MS method offers superior sensitivity and a simplified workflow by avoiding derivatization, making it ideal for high-throughput analysis of complex biological samples. The GC-MS method, while requiring a derivatization step, provides an excellent and highly specific alternative with outstanding chromatographic resolution. The choice between these methods will depend on the specific application requirements and available laboratory resources. For both methods, proper validation is paramount to ensure the generation of accurate, reliable, and reproducible data in a regulated or research environment.
References
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Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts . MDPI. [Link]
-
Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches . MDPI. [Link]
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Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing . MasterControl. [Link]
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Validating Analytical Methods in Pharmaceuticals . Pharmuni. [Link]
-
Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples . PubMed. [Link]
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Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction . PubMed. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance . LinkedIn. [Link]
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Analytical method validation: A brief review . ResearchGate. [Link]
-
Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]
-
Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry . National Institutes of Health (NIH). [Link]
-
Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry . OPUS at UTS. [Link]
-
A reliable LC–MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression . National Institutes of Health (NIH). [Link]
-
Analysis of Amino Acids by High Performance Liquid Chromatography . ResearchGate. [Link]
-
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS . MDPI. [Link]
-
Analytical Methods for Amino Acids . Shimadzu. [Link]
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- 15. fda.gov [fda.gov]
Application Notes and Protocols for the Incorporation of 2-Amino-3-ethylheptanoic Acid into Peptidomimetics
Introduction: Expanding the Chemical Space of Peptidomimetics with 2-Amino-3-ethylheptanoic Acid
The pursuit of novel therapeutics has led to a significant interest in peptidomimetics, molecules that mimic the structure and function of natural peptides but with enhanced pharmacological properties.[1][2] A key strategy in the design of peptidomimetics is the incorporation of non-canonical amino acids (ncAAs), which can bestow improved stability against enzymatic degradation, constrained conformations for higher receptor affinity, and increased bioavailability.[3][4] this compound is a prime candidate for such molecular engineering.
This compound is an α-amino acid with the chemical formula C9H19NO2 and a molecular weight of 173.25 g/mol [5][6]. Its structure features a heptanoic acid backbone with an amino group at the α-carbon (C2) and a branching ethyl group at the β-carbon (C3). This β-branching is a critical structural feature, introducing significant steric bulk near the peptide backbone. This steric hindrance can enforce specific dihedral angles, thereby constraining the peptide's conformation, and can also shield the adjacent peptide bond from proteolytic enzymes.[3] However, this same steric bulk presents a considerable challenge during chemical peptide synthesis, requiring optimized protocols for efficient incorporation.[7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of this compound into peptidomimetics. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for both solid-phase and solution-phase synthesis, and outline robust methods for the purification and characterization of the resulting peptidomimetics.
Diagram: Structure of this compound
Caption: Chemical structure of this compound.
Part 1: Strategic Considerations for Incorporation
The primary challenge in incorporating this compound is overcoming the steric hindrance posed by the β-ethyl group. This bulkiness can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation and the formation of deletion sequences. Therefore, the choice of coupling reagents and reaction conditions is paramount.
Protecting Group Strategy
For solid-phase peptide synthesis (SPPS), the choice between Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) chemistry will dictate the overall synthetic strategy.
-
Fmoc/tBu Strategy: This is the most common approach due to its milder deprotection conditions (piperidine in DMF) for the α-amino group.[9] The side chains are protected with acid-labile groups like tert-butyl (tBu), which are removed at the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[9] Given that this compound does not have a reactive side chain, only the α-amino group requires protection, making Fmoc-2-amino-3-ethylheptanoic acid-OH the necessary building block.
-
Boc/Bzl Strategy: This strategy employs the acid-labile Boc group for the α-amino protection and typically benzyl-based protecting groups for the side chains.[10] While a robust method, it requires repeated use of a moderately strong acid for Boc removal and a very strong acid (like HF) for final cleavage, which can be harsh on some sequences.[8]
For most applications, the Fmoc/tBu strategy is recommended for its orthogonality and milder conditions.
Selection of Coupling Reagents
Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) may prove inefficient for coupling the sterically hindered this compound.[11] More potent activating agents are necessary to achieve high coupling yields.
| Coupling Reagent | Class | Rationale for Use with Hindered Amino Acids |
| HATU | Aminium/Uronium Salt | Forms a highly reactive OAt-active ester, which is more effective than the OBt ester for difficult couplings. The anchimeric assistance from the pyridine nitrogen in the HOAt moiety further enhances the reaction rate.[12] |
| HBTU | Aminium/Uronium Salt | Similar to HATU but forms the slightly less reactive OBt-active ester. It is a cost-effective and generally reliable choice for many hindered couplings.[12] |
| COMU | Uronium Salt | Incorporates an Oxyma Pure leaving group, offering coupling efficiencies comparable to HATU but with improved safety and solubility profiles.[13] |
| PyBOP | Phosphonium Salt | Forms a BOP reagent that generates OBt active esters, effective for sterically hindered amino acids.[14] |
Recommendation: For the incorporation of this compound, HATU is the preferred coupling reagent due to its superior reactivity. HBTU or COMU can be considered as effective alternatives.
Part 2: Experimental Protocols
The following protocols are designed for the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy.
Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol for a Single Coupling Cycle of Fmoc-2-amino-3-ethylheptanoic acid-OH
This protocol assumes a 0.1 mmol synthesis scale.
Materials:
-
Fmoc-protected peptide-resin (0.1 mmol)
-
Fmoc-2-amino-3-ethylheptanoic acid-OH (0.4 mmol, 4 eq.)
-
HATU (0.39 mmol, 3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether, cold
Procedure:
-
Fmoc Deprotection:
-
To the swollen peptide-resin, add 2 mL of 20% piperidine in DMF.
-
Agitate for 5 minutes. Drain.
-
Repeat with a fresh 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Coupling of Fmoc-2-amino-3-ethylheptanoic acid-OH:
-
In a separate vial, dissolve Fmoc-2-amino-3-ethylheptanoic acid-OH (4 eq.) and HATU (3.9 eq.) in 2 mL of DMF.
-
Add DIPEA (8 eq.) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. Note: Due to steric hindrance, a longer coupling time is recommended. The reaction progress can be monitored using a Kaiser test.
-
If the Kaiser test is positive (indicating incomplete coupling), drain the resin, wash with DMF, and perform a second coupling with a fresh solution of activated Fmoc-2-amino-3-ethylheptanoic acid-OH for another 2 hours.
-
-
Washing:
-
After a negative Kaiser test, drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 2 mL) to remove any unreacted reagents.
-
This cycle is repeated for each amino acid in the desired peptide sequence.
Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DMF (3 x 2 mL), followed by DCM (3 x 2 mL), and finally MeOH (3 x 2 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Prepare a cleavage cocktail. A standard Reagent R cocktail is suitable: 90% TFA, 5% thioanisole, 3% ethanedithiol, 2% anisole.
-
Add 2 mL of the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a 50 mL centrifuge tube.
-
Wash the resin with an additional 1 mL of TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to 40 mL of cold diethyl ether.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the peptide.
-
Decant the ether, wash the pellet with another 20 mL of cold ether, and centrifuge again.
-
Dry the crude peptide pellet under vacuum.
Part 3: Purification and Characterization
Purification by Reverse-Phase HPLC
The crude peptide will require purification to remove deletion sequences and by-products from the synthesis and cleavage steps. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[8][15][16]
| Parameter | Recommended Conditions | Rationale |
| Column | C18 stationary phase, 5-10 µm particle size | C18 provides good hydrophobic retention for a wide range of peptides. |
| Mobile Phase A | 0.1% TFA in water | TFA acts as an ion-pairing agent to improve peak shape.[17] |
| Mobile Phase B | 0.1% TFA in acetonitrile | Acetonitrile is the organic modifier used to elute the peptide. |
| Gradient | A linear gradient, e.g., 5-65% B over 60 minutes | The gradient should be optimized based on the hydrophobicity of the peptide. Peptides containing the lipophilic this compound may require a steeper gradient or higher final percentage of mobile phase B. |
| Detection | UV at 220 nm and 280 nm | 220 nm detects the peptide backbone. 280 nm detects aromatic residues like Trp, Tyr, and Phe, if present. |
| Flow Rate | Dependent on column diameter (e.g., 1 mL/min for analytical, 20 mL/min for preparative) | Adjust for optimal separation and pressure. |
Protocol Outline:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Perform an analytical RP-HPLC run to determine the retention time of the target peptide and the impurity profile.
-
Based on the analytical run, optimize the gradient for preparative RP-HPLC to achieve the best separation.
-
Inject the crude peptide onto the preparative column and collect fractions corresponding to the target peak.
-
Analyze the collected fractions by analytical RP-HPLC to assess purity.
-
Pool the fractions with the desired purity (>95%) and lyophilize to obtain the pure peptide as a fluffy white powder.
Characterization
The identity and purity of the final peptidomimetic must be confirmed using appropriate analytical techniques.[18]
Workflow for Peptide Characterization
Caption: A typical analytical workflow for the characterization of synthetic peptides.
1. Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI-MS) coupled with liquid chromatography (LC-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.[18]
-
Purpose: To confirm the molecular weight of the synthesized peptidomimetic. The observed mass should match the calculated theoretical mass. This is the primary method for verifying the successful incorporation of all amino acids, including this compound.
2. Analytical RP-HPLC:
-
Technique: As described in the purification section, but on an analytical scale.
-
Purpose: To determine the final purity of the peptide. The chromatogram should show a single major peak, and the purity is calculated by integrating the area of this peak relative to the total area of all peaks.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY) NMR.[18]
-
Purpose: For in-depth structural characterization. NMR can confirm the presence of the ethyl and butyl groups of the incorporated amino acid and provide information about the three-dimensional structure and conformation of the peptidomimetic in solution.
Conclusion
The incorporation of this compound into peptide sequences is a valuable strategy for developing novel peptidomimetics with potentially enhanced therapeutic properties. While its β-branched structure presents synthetic challenges, these can be effectively overcome through the judicious selection of potent coupling reagents, such as HATU, and the optimization of reaction conditions. The detailed protocols and strategic insights provided in these application notes offer a robust framework for researchers to successfully synthesize, purify, and characterize these promising molecules, thereby accelerating the discovery and development of next-generation peptide-based drugs.
References
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Agilent. Efficient Purification of Synthetic Peptides at High and Low pH. Available from: [Link]
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Netzari, L. Advanced Analytical Techniques for Peptide Characterization. Available from: [Link]
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Lenci, E., & Trabocchi, A. (2020). Peptidomimetics toolbox for drug discovery. Chemical Society Reviews, 49(11), 3262–3277. Available from: [Link]
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Mant, C. T., & Hodges, R. S. (2007). HPLC of peptides and proteins: principles and practice. Methods in molecular biology (Clifton, N.J.), 384, 3–45. Available from: [Link]
-
Ahmadi, S., et al. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 19(4), 220-229. Available from: [Link]
-
Seebach, D., et al. (2008). Beta-peptidic peptidomimetics. Accounts of chemical research, 41(10), 1366–1375. Available from: [Link]
-
chemicalcloud. (2018). Solid Phase Synthesis-- What are the major problems in the lab? [Online forum post]. Reddit. Available from: [Link]
-
Wikipedia. (2023). Peptidomimetic. In Wikipedia. Available from: [Link]
-
Mező, G., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(54), 31448–31457. Available from: [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 169. Available from: [Link]
-
Gyros Protein Technologies. Challenging SPPS: Difficult Sequences And Side Reactions. Available from: [Link]
-
PubChem. 2-Amino-3-ethylpentanoic acid. Available from: [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]
-
Karnati, S., & Anusha, N. (2025). Peptidomimetics as next – generation therapeutic applications. Journal of Drug Delivery and Therapeutics, 15(2), 1-10. Available from: [Link]
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PubChem. 3-Amino-2-ethylheptanoic acid. Available from: [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available from: [Link]
-
PubChem. 2-Amino-3-hydroxyheptanoic acid. Available from: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
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LifeTein. Overview of Custom Peptide Synthesis. Available from: [Link]
-
Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Available from: [Link]
-
Hamada, Y., & Shioiri, T. (2005). Synthesis of non-canonical amino acids and peptide containing them for establishment of the template for drug discovery. Chemical & pharmaceutical bulletin, 53(1), 1–24. Available from: [Link]
-
Fields, G. B. (2007). Practical synthesis guide to solid phase peptide chemistry. Methods in enzymology, 431, 3–32. Available from: [Link]
-
Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules (Basel, Switzerland), 27(19), 6519. Available from: [Link]
-
OpenStax. (2023). 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition. Available from: [Link]
-
Barabanov, M. A., et al. (2024). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. ResearchGate. Available from: [Link]
-
Merck Millipore. Novabiochem® Coupling reagents. Available from: [Link]
-
Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection. Available from: [Link]
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. Available from: [Link]
-
SciSpace. Amino Acid-Protecting Groups. Available from: [Link]
-
PubChem. 2-Ethyl-3-methylheptanoic acid. Available from: [Link]
-
PubChem. 2-Amino-3-phosphonoheptanoic acid. Available from: [Link]
-
MDPI. (2021). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 26(11), 3321. Available from: [Link]
-
Zhengzhou Spring Chemical Co., Ltd. 2-氨基-3-乙基庚酸_CAS:102450-66-8. Available from: [Link]
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Introduction: The Expanding Role of Non-Proteinogenic Amino Acids
An exceptional guide for researchers, scientists, and professionals in drug development, this document provides a comprehensive framework for the cellular characterization of 2-Amino-3-ethylheptanoic acid. Given the limited existing biological data on this specific non-proteinogenic amino acid (NPAA), this application note establishes a robust, tiered approach to systematically evaluate its biological effects, from foundational cytotoxicity to nuanced metabolic interactions. This guide uses this compound as a case study, but the principles and protocols are broadly applicable to the investigation of other novel amino acid analogs.
Non-proteinogenic amino acids (NPAAs) represent a vast and structurally diverse class of molecules that are not encoded by the standard genetic code.[1] Their unique side chains and stereochemistry make them powerful tools in drug discovery and chemical biology. Incorporating NPAAs into peptides can fundamentally alter their pharmacological properties, improving stability, bioavailability, and target specificity.[1][2][3] Furthermore, NPAAs can serve as prodrug moieties, enhancing the delivery and efficacy of therapeutic agents.[2]
This compound (CAS: 102450-66-8, Formula: C9H19NO2) is a synthetic NPAA with a distinct aliphatic side chain.[4][5] While its chemical structure is defined, its biological activity and potential cellular effects remain largely unexplored. This presents a unique opportunity to apply a systematic workflow to elucidate its function. This document outlines a series of validated cell-based assays designed to answer critical questions about a novel NPAA:
-
What is its impact on cell health and proliferation?
-
Does it interact with cellular metabolic pathways?
-
What are its potential mechanisms of action?
By following these protocols, researchers can generate a comprehensive cellular profile of this compound, paving the way for its potential application in therapeutic development.
Part 1: Foundational Assays: Profiling Cytotoxicity and Proliferation
The initial characterization of any novel compound involves determining its fundamental effects on cell viability and growth. These foundational assays establish a working concentration range and identify overt toxicity, which is critical for interpreting data from more complex mechanistic studies.
Protocol 1.1: Cell Viability and Cytotoxicity Assessment via MTT Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), yielding a purple formazan product that can be quantified spectrophotometrically.[7][8]
Step-by-Step Protocol:
-
Cell Seeding: Plate mammalian cells (e.g., HEK293T for non-malignant, HL-60 or K-562 for leukemia models) in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.[6][9] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., sterile PBS or DMSO, ensuring final solvent concentration in wells is <0.1%). Perform a serial dilution to create a range of concentrations (e.g., from 1 µM to 10 mM).
-
Cell Treatment: Remove the culture medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for "untreated" (medium only) and "vehicle control" (medium with solvent).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Presentation: Cell viability is calculated as a percentage relative to the untreated control. The half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell viability is inhibited, is a key metric.
Table 1: Example Data Summary for IC50 Determination
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| HEK293T | This compound | 48 | > 1000 |
| HL-60 | This compound | 48 | 550.5 ± 45.2 |
| K-562 | This compound | 48 | 730.1 ± 61.8 |
| Doxorubicin (Control) | HL-60 | 48 | 0.1 ± 0.02 |
Protocol 1.2: Real-Time Anti-Proliferative Assay
To gain a dynamic understanding of the compound's effect on cell growth, a real-time proliferation assay is recommended. This method monitors cell population changes continuously, providing more granular data than endpoint assays.
Workflow for Real-Time Proliferation Analysis
Caption: Workflow for a real-time cell proliferation assay.
Part 2: Mechanistic Assays: Investigating Metabolic Fate and Pathway Interference
If the foundational assays suggest that this compound has a biological effect beyond simple toxicity, the next step is to investigate its potential mechanism of action. As an amino acid analog, it may interfere with amino acid transport, metabolism, or signaling.
Protocol 2.1: Amino Acid Uptake Competition Assay
This assay determines if this compound competes with natural amino acids for cellular uptake via membrane transporters. Given its branched aliphatic structure, leucine is a logical natural amino acid to test for competition.
Step-by-Step Protocol:
-
Cell Culture: Seed cells in a 24-well plate and grow to ~90% confluency.
-
Starvation: Wash cells with PBS and incubate in an amino acid-free buffer (e.g., Krebs-Ringer-HEPES) for 30-60 minutes to upregulate amino acid transporters.
-
Competition: Treat cells with a fixed concentration of a labeled amino acid (e.g., ³H-Leucine) mixed with increasing concentrations of this compound (the competitor). Include a control with no competitor.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) to measure initial uptake rates.
-
Wash: Rapidly wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular labeled amino acid.
-
Lysis & Measurement: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the uptake of the labeled amino acid against the concentration of the competitor. A decrease in labeled uptake with increasing competitor concentration indicates competition for the same transporter(s).
Potential Impact on Nutrient Signaling
Amino acids, particularly leucine, are potent activators of the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. If this compound competes for uptake or otherwise interferes with amino acid sensing, it could modulate this critical pathway.
Caption: Potential interference of an NPAA with mTORC1 signaling.
Part 3: Advanced Characterization and Future Directions
The data gathered from the foundational and mechanistic assays provide a strong basis for understanding the cellular effects of this compound. Further investigation can explore more complex interactions.
Advanced Protocol: Cell-Free Protein Synthesis Assay
A powerful advanced technique is the cell-free protein synthesis (CFPS) assay, which can be engineered to detect non-proteinogenic amino acids.[10][11][12] In one application, a cell extract could be used to see if enzymes can convert the NPAA into a proteinogenic amino acid, which is then incorporated into a reporter protein.[11] This assay can help determine if the cell has the metabolic machinery to process the novel compound.
Conceptual Workflow for Advanced Metabolic Analysis
Caption: High-level workflow for metabolomic analysis.
Conclusion and Interpretation
This application note provides a structured, multi-faceted approach to characterizing the cellular effects of this compound. By systematically progressing from broad assessments of viability to specific mechanistic inquiries, researchers can build a comprehensive profile of this novel NPAA.
-
If the compound is cytotoxic at high concentrations but shows anti-proliferative effects at non-toxic doses, it may be a candidate for development as an anti-cancer agent.[7][9]
-
If it competes with natural amino acids for transport, it could be used to modulate nutrient-sensing pathways or to selectively deprive certain cells of essential amino acids.
-
If it shows low toxicity and is readily taken up by cells, it could be an excellent candidate for use as a building block in peptide synthesis or as a moiety in prodrug design to improve drug delivery.[2]
The methodologies described herein provide the necessary tools to unlock the biological potential of this compound and other novel synthetic amino acids, driving innovation in drug development and chemical biology.
References
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CD Biosynsis. Amino Acid Metabolism Assay Kits. Available from: [Link]
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PHARMACIA. (2014). Cytotoxicity assay on several theophylline-7-acetic acid amides with amino acids. 61(2). Available from: [Link]
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ACS Publications. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry. Available from: [Link]
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PubMed. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry. Available from: [Link]
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MDPI. (2024). Popcorn-like Particles from an Amino Acid, Poly(L-Cysteine) as Drug Delivery System with Blood-Compatible, Bio-Compatible, Antibacterial, and Antioxidant Properties. Available from: [Link]
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ACS Publications. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry. Available from: [Link]
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PubMed Central. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Available from: [Link]
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ResearchGate. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Available from: [Link]
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PubMed Central. (2021). Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. Available from: [Link]
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MDPI. (2023). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. Available from: [Link]
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PubChem. (S)-2-Amino-3-ethylpentanoic acid. Available from: [Link]
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PubMed. (2024). Metabolic availability of amino acids in humans. Available from: [Link]
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MDPI. (2020). Amino Acids in the Development of Prodrugs. Available from: [Link]
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MDPI. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. Available from: [Link]
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CUSABIO. (2024). Exploring the Role of Amino Acid APIs in Drug Development and Formulation. Available from: [Link]
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PubChem. (2S,3S)-2-amino-3-hydroxyheptanoic acid. Available from: [Link]
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PubMed. (2019). Ethyl-2-amino-pyrrole-3-carboxylates are active against imatinib-resistant gastrointestinal stromal tumors in vitro and in vivo. Anticancer Drugs. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of 2-Amino-3-ethylheptanoic Acid
Welcome to the technical support center for 2-Amino-3-ethylheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a non-canonical amino acid with a significant hydrophobic side chain, this compound presents unique challenges in aqueous and organic solvent systems. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the fundamental physicochemical properties of this compound that govern its solubility behavior.
Q1: What is the chemical structure of this compound and why is it poorly soluble in water?
A1: this compound has the molecular formula C9H19NO2.[1][2] Its structure consists of a standard amino acid backbone (an amino group and a carboxylic acid group) and a branched, seven-carbon aliphatic side chain with an ethyl group at the beta-position.
The primary reason for its poor aqueous solubility is its amphipathic nature. While the amino and carboxyl groups are polar and can interact with water, the large, non-polar C7 alkyl side chain is hydrophobic.[3] This bulky hydrophobic portion of the molecule dominates its character, leading to limited solubility in polar solvents like water, much like other non-polar amino acids such as leucine and isoleucine.[4]
| Property | Value | Source |
| Molecular Formula | C9H19NO2 | [1][2] |
| Molecular Weight | 173.25 g/mol | [1][2] |
| Structure | Amino acid with a branched C7 side chain | N/A |
| Computed XLogP3 | -0.2 | [2] |
| Key Feature | Amphipathic: Polar head, non-polar tail | [4] |
Q2: How does pH influence the solubility of this compound?
A2: The pH of the solvent is the most critical factor influencing the solubility of any amino acid.[5] Like all amino acids, this compound can exist in different ionic states:
-
At its Isoelectric Point (pI): The molecule exists as a zwitterion, with a protonated amino group (NH3+) and a deprotonated carboxyl group (COO-). The net charge is zero, leading to minimal interaction with water molecules and thus, the lowest solubility.[6]
-
At Low pH (Acidic Conditions, pH < pI): The carboxyl group is protonated (COOH), while the amino group remains protonated (NH3+). This gives the molecule a net positive charge, converting it into a cationic salt (e.g., a hydrochloride salt if HCl is used).[6][7] This charged form is significantly more soluble in water.
-
At High pH (Basic Conditions, pH > pI): The amino group is deprotonated (NH2), while the carboxyl group remains deprotonated (COO-). This imparts a net negative charge, forming an anionic salt (e.g., a sodium salt if NaOH is used).[8][9] This charged form is also much more soluble in water.
Therefore, adjusting the pH away from the isoelectric point is the primary and most effective strategy to dramatically increase its aqueous solubility.[6][10]
Part 2: Troubleshooting Guides - Practical Solutions
This section provides step-by-step protocols and advanced strategies to address specific solubility problems in a question-and-answer format.
Initial Solubility Testing Workflow
Before diving into complex issues, follow this systematic approach to determine the best solvent for your application.
Caption: Systematic workflow for initial solubility testing.
Q3: I tried dissolving the compound in neutral water with sonication, but it's not working. What should I do next?
A3: As established in Q2, this compound's solubility in neutral water is expected to be very low due to its non-polar side chain and zwitterionic state. The next logical and most effective step is pH adjustment .
Protocol: pH-Mediated Dissolution
-
Preparation: Prepare two small test batches of your compound suspended in deionized water.
-
Acidification: To the first suspension, add 0.1 M HCl dropwise while stirring or vortexing. Monitor the solution for clarity. Most amino acids become highly soluble at a pH of 2 or lower.[7][8]
-
Alkalinization: To the second suspension, add 0.1 M NaOH dropwise. Continue adding until the compound dissolves. A pH of 10 or higher is often effective.[8]
-
Observation: You will likely observe a dramatic increase in solubility as the pH moves away from the compound's pI.[9]
-
Final pH Adjustment: Once dissolved, you can carefully back-titrate with NaOH (for the acidified solution) or HCl (for the alkalinized solution) to bring the pH closer to your desired experimental value. Be cautious, as the compound may precipitate if you get too close to its pI.
Q4: My experiment is pH-sensitive and must be performed near physiological pH (~7.4). Adjusting the pH to extremes is not an option. What can I do?
A4: This is a common challenge in cell-based assays or in vivo studies. If extreme pH is not viable, your next best options are co-solvents or surfactants .
Option 1: Using Co-solvents
The principle here is to use a water-miscible organic solvent to create a solvent system with a polarity that is more favorable for the hydrophobic side chain.[11][12]
Protocol: Co-Solvent Dissolution
-
Solvent Selection: Choose a biocompatible organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are common first choices.[13]
-
Stock Solution: Attempt to dissolve the this compound directly in 100% DMSO or ethanol to create a concentrated stock solution.
-
Dilution: Slowly add the organic stock solution to your aqueous buffer (e.g., PBS) dropwise while vortexing vigorously. This is a critical step to avoid "crashing out" (precipitation).
-
Final Concentration: Ensure the final concentration of the organic solvent in your working solution is low enough to be tolerated by your experimental system (typically <1% for DMSO in cell culture).
| Co-Solvent | Properties & Considerations |
| DMSO | Highly effective polar aprotic solvent. Can dissolve many non-polar compounds. Can be toxic to cells at concentrations >1%.[13][14] |
| Ethanol | Good choice for less polar compounds. Generally less toxic than DMSO but may also have biological effects.[15] |
| DMF | A strong organic solvent, effective for dissolving amino acids.[16] Generally used for chemical synthesis, not biological applications due to toxicity. |
Option 2: Micellar Solubilization with Surfactants
Surfactants are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form micelles. The hydrophobic core of these micelles can encapsulate the non-polar tail of your compound, increasing its apparent solubility in water.[17][18][19]
Caption: Micellar solubilization of a hydrophobic compound.
| Surfactant | Type | Common Use & Considerations |
| Tween 20 / Tween 80 | Non-ionic | Widely used in biological formulations due to low toxicity.[19] Effective at solubilizing hydrophobic molecules. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Very strong solubilizing agent, but denatures proteins and is often cytotoxic.[19][20] Primarily used in biochemical assays (e.g., PAGE), not for live-cell or in vivo work. |
| Poloxamers (e.g., Pluronic® F-68) | Non-ionic | Block copolymers used in cell culture media to protect against shear stress and can aid in solubility. |
Q5: My compound dissolves in a DMSO/buffer mixture, but it precipitates when I add it to my cell culture media. What is happening?
A5: This is a classic problem of supersaturation and solvent shifting. The compound is soluble in the high-DMSO concentration of your stock, but when this stock is diluted into the largely aqueous cell culture media, the solvent polarity shifts dramatically. The DMSO concentration is no longer high enough to keep the hydrophobic compound in solution, causing it to precipitate.
Troubleshooting Steps:
-
Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO. This reduces the degree of supersaturation upon final dilution.
-
Optimize the Dilution Step: Add the stock solution to the media very slowly, drop by drop, while continuously and vigorously vortexing or stirring the media. This helps the molecules disperse before they have a chance to aggregate and precipitate.
-
Use a Carrier Protein: For in vitro experiments, adding a carrier protein like Bovine Serum Albumin (BSA) to the final media can help. BSA can bind to hydrophobic molecules, increasing their apparent solubility and stability in solution.
-
Combine Methods: Consider using a small amount of a non-ionic surfactant like Pluronic® F-68 in your final medium in addition to using a DMSO stock. This combination can provide the necessary solubilizing power to maintain stability.
Part 3: Method Selection Guide for Different Applications
The best solubilization strategy depends heavily on your downstream application. Use this table as a guide to select the most appropriate method.
| Application | Recommended Primary Method | Recommended Secondary Method | Methods to Avoid | Rationale |
| Chemical Synthesis / NMR | Co-solvents (DMSO, DMF, Methanol) | pH Adjustment (using organic acids/bases if needed) | Surfactants | The priority is complete dissolution for reaction or analysis. Purity is key, and surfactants can interfere with analysis and purification.[14][16] |
| Cell Culture / In Vitro Assays | Co-solvent (DMSO, Ethanol) at low final conc. (<1%) | Micellar Solubilization (Tween®, Pluronic®) | Extreme pH, High Co-solvent Conc., SDS | Maintaining cell viability and physiological conditions is paramount. Methods must be non-toxic and minimally disruptive to the biological system. |
| In Vivo / Animal Studies | pH Adjustment (to form a salt) | Formulation with Cyclodextrins or Liposomes | Toxic Co-solvents (DMF), Harsh Surfactants (SDS) | Biocompatibility and safety are the primary concerns. Forming a salt via pH adjustment is a common pharmaceutical strategy.[10][21] Advanced formulation techniques may be required for optimal bioavailability. |
| Chromatography (HPLC) | pH Adjustment of Mobile Phase | Co-solvent (Acetonitrile, Methanol) in Mobile Phase | Surfactants (unless part of specific method) | Solubility in the mobile phase is crucial for good peak shape and resolution. pH and organic solvent ratio are standard parameters to optimize. |
References
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ResearchGate. (n.d.). Techniques to enhance solubility of hydrophobic drugs: An overview. Retrieved January 15, 2026, from [Link]
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Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved January 15, 2026, from [Link]
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Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved January 15, 2026, from [Link]
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Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved January 15, 2026, from [Link]
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National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved January 15, 2026, from [Link]
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ResearchGate. (2009). Solubilities of amino acids in water at various pH values under 298.15 K. Retrieved January 15, 2026, from [Link]
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Reddit. (2020). How are non polar amino acids soluble in polar solvents?. Retrieved January 15, 2026, from [Link]
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PubMed. (n.d.). An effective organic solvent system for the dissolution of amino acids. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the.... Retrieved January 15, 2026, from [Link]
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National Institutes of Health. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Retrieved January 15, 2026, from [Link]
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StackExchange. (2014). Why are amino acids usually more soluble at pH extremes than they are at neutral pH?. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). Amino acids as co-amorphous stabilizers for poorly water soluble drugs - Part 1: Preparation, stability and dissolution enhancement. Retrieved January 15, 2026, from [Link]
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Royal Society of Chemistry. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved January 15, 2026, from [Link]
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PubMed. (2013). Amino acids as co-amorphous stabilizers for poorly water soluble drugs--Part 1: preparation, stability and dissolution enhancement. Retrieved January 15, 2026, from [Link]
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Quora. (2024). Is the solubility of amino acids affected by their pH levels?. Retrieved January 15, 2026, from [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 15, 2026, from [Link]
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Realize Beauty. (2021). Amino Acids for pH Adjustment?. Retrieved January 15, 2026, from [Link]
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ResearchGate. (2014). How can I dissolve free amino acids?. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). Combined Effect of Natural Organic Matter and Surfactants on the Apparent Solubility of Polycyclic Aromatic Hydrocarbons. Retrieved January 15, 2026, from [Link]
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PharmaTutor. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. Retrieved January 15, 2026, from [Link]
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DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved January 15, 2026, from [Link]
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ResearchGate. (2018). How to dissolve free amino acids?. Retrieved January 15, 2026, from [Link]
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Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved January 15, 2026, from [Link]
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Journal of Drug Delivery and Therapeutics. (2019). Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. Retrieved January 15, 2026, from [Link]
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Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved January 15, 2026, from [Link]
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ACS Publications. (n.d.). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses. Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). 2-Amino-3-ethylpentanoic acid. Retrieved January 15, 2026, from [Link]
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Solubility of Things. (n.d.). 2-Ethylheptanoic Acid. Retrieved January 15, 2026, from [Link]
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ChemBK. (n.d.). Heptanoic acid, 2-amino-3-ethyl-. Retrieved January 15, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Ethylheptanoic acid. Retrieved January 15, 2026, from [Link]
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Technical Support Center: Optimization of 2-Amino-3-ethylheptanoic Acid Coupling Reactions
Welcome to the technical support center for optimizing coupling reactions involving the sterically hindered, non-proteinogenic amino acid, 2-Amino-3-ethylheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with incorporating this unique building block into peptide sequences. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols to enhance your synthetic success.
Introduction: The Challenge of Steric Hindrance
This compound, a β-branched α-amino acid, presents a significant synthetic challenge due to the steric bulk surrounding the α-carbon. This steric hindrance can dramatically slow down the rate of amide bond formation, leading to incomplete reactions and an increased propensity for side reactions such as epimerization.[1][2] This guide will equip you with the knowledge and techniques to overcome these obstacles and achieve efficient and clean couplings.
Troubleshooting Guide: Addressing Common Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Q1: My coupling reaction with this compound is showing low yield or is incomplete. What are the likely causes and how can I improve it?
A1: Incomplete coupling is the most common issue when working with sterically hindered amino acids. Several factors could be at play, and a systematic approach to troubleshooting is recommended.
-
Inadequate Activation: Standard coupling reagents may not be potent enough to efficiently activate the carboxylic acid of the incoming amino acid or to overcome the steric hindrance at the N-terminus of the peptide chain.
-
Solution: Switch to a more powerful coupling reagent. Uronium/Aminium salts like HATU , HCTU , or COMU are highly recommended for their ability to form highly reactive activated esters.[3][4][5] Phosphonium reagents such as PyBOP or PyAOP are also excellent choices, known for clean reactions and high reactivity in hindered couplings.[3][4][6]
-
-
Suboptimal Reaction Conditions: Standard room temperature and short reaction times are often insufficient for difficult couplings.
-
Solution:
-
Elevate the Temperature: Increasing the reaction temperature to 40-60°C can provide the necessary activation energy to overcome the steric barrier.[3] Microwave-assisted synthesis can be particularly effective in accelerating slow reactions.[3]
-
Extend the Reaction Time: For sluggish reactions, extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can help drive the reaction to completion.[3]
-
-
-
Insufficient Reagent Stoichiometry: Using an equimolar amount of coupling reagent may not be enough to drive the reaction forward efficiently.
Q2: I'm observing a significant amount of a diastereomeric impurity in my final product. What is causing this and how can I minimize it?
A2: The presence of a diastereomeric impurity strongly suggests that epimerization (racemization at the α-carbon) of the activated amino acid has occurred. This is a significant concern with sterically hindered amino acids, where the slow coupling rate provides a larger window for this side reaction.[2]
-
Mechanism of Epimerization: The activated carboxylic acid can be deprotonated at the α-carbon by a base, leading to the formation of a planar enolate intermediate, which can then be protonated from either face, resulting in a loss of stereochemical integrity. The formation of an oxazolone intermediate is another common pathway to epimerization.
-
Strategies for Minimizing Epimerization:
-
Choice of Coupling Reagent and Additive:
-
Carbodiimide reagents like DCC or DIC should always be used with an additive to suppress racemization.[7][8][9] OxymaPure® and 1-hydroxy-7-azabenzotriazole (HOAt) are generally more effective than 1-hydroxybenzotriazole (HOBt).[7][10]
-
Uronium reagents like HATU, which is based on HOAt, are known to be very effective at minimizing epimerization.[4][11][12]
-
Phosphonium reagents like PyBOP are also associated with low levels of racemization.[6]
-
-
Base Selection: The choice and amount of base can significantly impact epimerization.
-
Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) .
-
For particularly sensitive couplings, a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine may be beneficial.[13]
-
Avoid using an excessive amount of base.
-
-
Temperature Control: While elevated temperatures can improve coupling efficiency, they can also increase the rate of epimerization.[2] It is crucial to find a balance. If epimerization is a major issue, performing the reaction at a lower temperature (e.g., 0°C to room temperature) for a longer duration may be necessary.
-
Q3: After coupling with a uronium reagent like HBTU or HATU, I've identified a side product with an unexpected mass. What could this be?
A3: When using uronium/aminium-based coupling reagents, a common side reaction is the guanidinylation of the free N-terminal amine of the peptide chain.[5][6] This occurs when the coupling reagent directly reacts with the amine, leading to a capped and unreactive peptide.
-
Cause: This side reaction is more prevalent when:
-
Prevention:
Frequently Asked Questions (FAQs)
Q: Which class of coupling reagent is generally best for this compound?
A: For "difficult" couplings involving sterically hindered amino acids like this compound, uronium/aminium salts (e.g., HATU, COMU) and phosphonium salts (e.g., PyBOP, PyAOP) are generally superior to carbodiimides.[3][6] HATU is often cited as a highly effective reagent for such challenging couplings.[3][4][11][14] COMU offers comparable efficiency to HATU with a better safety profile.[4][13][15]
Q: What is the role of additives like HOBt, HOAt, and OxymaPure®?
A: These additives play a crucial role in both increasing coupling efficiency and suppressing side reactions, particularly racemization.[4][7] When used with carbodiimides, they react with the highly reactive O-acylisourea intermediate to form a more stable and selective active ester, which is less prone to racemization and rearrangement to an unreactive N-acylurea.[7][8] In many modern coupling reagents like HATU and HBTU, these additives are incorporated into the structure of the reagent itself.[5][12]
Q: What are the best solvents to use for these coupling reactions?
A: N,N-Dimethylformamide (DMF) is the most commonly used solvent for solid-phase and solution-phase peptide synthesis due to its excellent solvating properties for the reagents and the growing peptide chain. N-Methyl-2-pyrrolidone (NMP) can also be used and is sometimes more effective at disrupting peptide aggregation. Dichloromethane (DCM) can also be used, particularly in solution-phase synthesis.[6]
Q: Should I be concerned about protecting the side chain of this compound?
A: No, the ethylheptyl side chain of this compound is aliphatic and does not contain any reactive functional groups that require protection during standard peptide synthesis.[16] The primary focus should be on the protection of the α-amino group (e.g., with Fmoc or Boc).[17][18]
Experimental Protocols
High-Efficiency Coupling of Fmoc-2-Amino-3-ethylheptanoic acid using HATU
This protocol outlines a general procedure for coupling Fmoc-2-Amino-3-ethylheptanoic acid onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-protected peptide-resin (1.0 eq.)
-
Fmoc-2-Amino-3-ethylheptanoic acid (2.0 eq.)
-
HATU (1.95 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 eq.)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-2-Amino-3-ethylheptanoic acid and HATU in DMF.
-
Add DIPEA to the solution and vortex for 1-2 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction Monitoring: Allow the reaction to proceed for 2-4 hours at room temperature. For particularly difficult sequences, the temperature can be raised to 40°C.
-
Washing: Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.
-
Completion Check: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, a second coupling (double coupling) may be necessary.
| Reagent | Equivalents | Purpose |
| Peptide-Resin | 1.0 | Substrate |
| Fmoc-AA-OH | 2.0 | Amino acid to be coupled |
| HATU | 1.95 | Coupling Reagent |
| DIPEA | 4.0 | Base for activation |
Visualizing the Workflow
Troubleshooting Workflow for Incomplete Coupling
Caption: Troubleshooting workflow for incomplete coupling reactions.
General Mechanism of Peptide Bond Formation
Caption: Generalized mechanism of peptide bond formation.
References
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Carbodiimides and Additives. Aapptec Peptides. (2021). Available at: [Link]
-
Carbodiimide. Wikipedia. Available at: [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]
-
Novabiochem® Coupling reagents. Merck Millipore. Available at: [Link]
-
The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition. Available at: [Link]
-
Epimerization of Peptide. Available at: [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. ACS Publications. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Available at: [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. (2017). Available at: [Link]
-
Proposed mechanism for activation by uronium salt. ResearchGate. Available at: [Link]
-
Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. American Chemical Society. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers. RSC Publishing. Available at: [Link]
-
Ch27 : Peptide synthesis. University of Calgary. Available at: [Link]
-
Protecting Groups for Peptide Synthesis. YouTube. (2020). Available at: [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]
-
Spps and side reactions in peptide synthesis. Slideshare. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Phosphonium coupling. Wikipedia. Available at: [Link]
-
Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. Semantic Scholar. Available at: [Link]
-
Procedures to Improve Difficult Couplings. ResearchGate. Available at: [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction? Reddit. (2025). Available at: [Link]
-
What do you do when your peptide synthesis fails? Biotage. (2023). Available at: [Link]
-
Optimization of the reaction conditions. ResearchGate. Available at: [Link]
-
Exploring the combinatorial explosion of amine–acid reaction space via graph editing. PMC. (2024). Available at: [Link]
Sources
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. merckmillipore.com [merckmillipore.com]
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- 18. youtube.com [youtube.com]
Technical Support Center: 2-Amino-3-ethylheptanoic Acid
Welcome to the technical support guide for 2-Amino-3-ethylheptanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, storage, and stabilization of this non-standard amino acid in solution. Given the unique branched-chain structure of this molecule, understanding its physicochemical behavior is critical for ensuring experimental reproducibility and the integrity of your results.
This guide is structured into a Frequently Asked Questions (FAQ) section for quick reference and a detailed Troubleshooting Guide for resolving specific issues you may encounter. We will also provide step-by-step protocols for critical procedures and visual diagrams to illustrate key concepts.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: Like many branched-chain amino acids, this compound is expected to have higher hydrophobicity compared to simpler amino acids.[1][2] Its solubility will be lowest near its isoelectric point (pI) and will significantly increase in acidic or alkaline solutions.[1] For initial solubilization, we recommend starting with deionized water and adjusting the pH. If aqueous solubility is limited, organic co-solvents such as DMSO or ethanol can be used, but their compatibility with downstream applications must be verified.
Q2: How does pH affect the stability of this compound in solution?
A2: The pH of the solution is a critical factor for both solubility and stability.[1][3] At its isoelectric point, the amino acid exists as a zwitterion with minimal net charge, often leading to reduced solubility.[4][5] In highly acidic (low pH) or highly alkaline (high pH) conditions, the carboxyl and amino groups become charged, enhancing interactions with water and increasing solubility.[1][4] However, extreme pH levels can promote degradation pathways such as hydrolysis.[6][7] It is crucial to determine the optimal pH range for your specific application that balances solubility and stability.
Q3: What are the recommended storage conditions for a stock solution?
A3: For long-term stability, stock solutions should be stored at -20°C or, preferably, -80°C.[8][9] It is highly recommended to prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[8] For short-term storage (up to one week), refrigeration at 2-8°C may be acceptable, but this should be validated for your specific concentration and buffer system.[8] Solutions should be stored in tightly sealed vials to prevent evaporation and contamination.[8]
Q4: Is this compound susceptible to oxidation?
A4: The primary amino group in this compound can be susceptible to oxidative deamination, a common degradation pathway for amino acids.[10][11][12] This process can be accelerated by the presence of metal ions, light, and oxygen.[6][13] To minimize oxidation, it is advisable to use high-purity water and buffers, store solutions protected from light in amber vials, and consider purging the headspace of the vial with an inert gas like nitrogen or argon.[8][14]
Troubleshooting Guide
This section addresses specific problems that may arise during the preparation and storage of this compound solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or cloudiness in the solution. | The pH of the solution may be near the isoelectric point (pI) of the amino acid, where solubility is minimal.[1] The concentration of the amino acid may exceed its solubility limit in the chosen solvent. The solution may have been stored at a low temperature where solubility is reduced. | Adjust the pH of the solution away from the pI. A stepwise addition of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) while monitoring for dissolution is recommended.[15] Reduce the concentration of the stock solution. Consider using a co-solvent like DMSO or ethanol if compatible with your experiment. If precipitation occurred during cold storage, gently warm the solution and vortex to redissolve before use. |
| Discoloration of the solution (e.g., yellowing or browning). | This may indicate oxidative degradation or other chemical decomposition.[15] The presence of impurities in the solvent or container could be a contributing factor. | Prepare fresh solutions using high-purity solvents and reagents. Store solutions protected from light and at the recommended low temperatures.[14] Consider performing a purity analysis (e.g., via HPLC) to assess the extent of degradation. |
| Loss of biological activity or inconsistent experimental results. | This is often a sign of chemical degradation of the amino acid in solution. The actual concentration of the active compound may be lower than expected due to degradation. | Prepare fresh stock solutions more frequently. It is crucial to perform a stability study under your specific experimental conditions to determine the viable lifetime of the solution.[6][16] Use a validated analytical method (e.g., HPLC-MS) to confirm the concentration and purity of your working solutions.[17][18][19] |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution
This protocol provides a general procedure for preparing a stable stock solution of this compound. The final concentration and pH should be optimized for your specific needs.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Initial Solubilization: Add approximately 80% of the final volume of high-purity, deionized water. Stir the mixture at room temperature.
-
pH Adjustment: Slowly add 0.1 M HCl or 0.1 M NaOH dropwise to the solution while continuously monitoring the pH. Adjust the pH to a value where the compound fully dissolves (typically pH < 4 or pH > 8).
-
Final Volume: Once the compound is fully dissolved, add deionized water to reach the final desired volume.
-
Sterilization: If required for your application, sterilize the solution by filtering it through a 0.22 µm filter.
-
Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots. Store the aliquots at -20°C or -80°C, protected from light.[8][9]
Protocol 2: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and intrinsic stability of the molecule.[6][16][20][21] This helps in developing stability-indicating analytical methods.
-
Sample Preparation: Prepare multiple identical samples of this compound in your chosen buffer or solvent.
-
Stress Conditions: Expose the samples to a range of stress conditions, including:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Add 3% H₂O₂ and store at room temperature, protected from light.
-
Thermal Stress: Incubate at elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples along with an unstressed control using a suitable analytical method like HPLC-MS to identify and quantify any degradation products.[17][19]
Visualizations
Logical Workflow for Troubleshooting Solution Instability
Caption: Troubleshooting workflow for solution instability.
Potential Degradation Pathways
Caption: Common degradation pathways for amino acids.
References
-
Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed. Available at: [Link]
-
Oxidative deamination. Wikipedia. Available at: [Link]
-
Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production. PubMed Central. Available at: [Link]
-
Stability of Solutions of Essential Amino Acids. Oxford Academic. Available at: [Link]
-
10.2: Amino Acids Degradation. Chemistry LibreTexts. Available at: [Link]
-
Influence of biopolymers on the solubility of branched-chain amino acids and stability of their solutions. PubMed. Available at: [Link]
-
Proteins & Peptides Forced Degradation Studies. CD Formulation. Available at: [Link]
-
Influence of biopolymers on the solubility of branched-chain amino acids and stability of their solutions. ResearchGate. Available at: [Link]
-
How do pH levels affect protein stability and what role do disulfide bonds play in this context?. QuickTakes. Available at: [Link]
-
18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
-
Oxidative Degradation of Amino Acids. Scribd. Available at: [Link]
-
Accelerated stability and forced degradation studies. Alphalyse. Available at: [Link]
-
Forced Degradation Studies: Why, What & How. BioPharmaSpec. Available at: [Link]
-
Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production. ResearchGate. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. ResearchGate. Available at: [Link]
-
How does pH Affect Amino Acids?. YouTube. Available at: [Link]
-
How to prepare and store Amino acid stock solution?. ResearchGate. Available at: [Link]
-
Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PubMed Central. Available at: [Link]
-
Amino acid. Wikipedia. Available at: [Link]
-
Amino acids degradation and synthesis. SlidePlayer. Available at: [Link]
-
Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. MDPI. Available at: [Link]
-
How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. Biotage. Available at: [Link]
-
Solubility Of Amino Acids In Water And Aqueous Solutions By the Statistical Associating Fluid Theory. ResearchGate. Available at: [Link]
-
Analytical methods for amino acid determination in organisms. Semantic Scholar. Available at: [Link]
-
Stability of proteins in aqueous solution and solid state. SlideShare. Available at: [Link]
-
Analytical Methods for Amino Acids. Shimadzu. Available at: [Link]
-
What Factors Help Stabilize Proteins Against Denaturation?. YouTube. Available at: [Link]
-
Degradation (amino acids). GPnotebook. Available at: [Link]
-
Degradation of amino acids. Slideshare. Available at: [Link]
-
Synthesis & Degradation of Amino Acids. Marks' Basic Medical Biochemistry. Available at: [Link]
-
2-Amino-3-ethylpentanoic acid. PubChem. Available at: [Link]
-
Factors Affecting Protein Stability In Vitro. OPS Diagnostics. Available at: [Link]
-
2-Amino-3-phosphonoheptanoic acid. PubChem. Available at: [Link]
-
(S)-2-Amino-3-ethylpentanoic acid. PubChem. Available at: [Link]
-
2-Amino-3-hydroxyheptanoic acid. PubChem. Available at: [Link]
-
Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. PubMed Central. Available at: [Link]
-
Stability of solutions of essential amino acids. PubMed. Available at: [Link]
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- 3. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: Optimizing Derivatization of 2-Amino-3-ethylheptanoic Acid
Welcome to the technical support center for the derivatization of 2-Amino-3-ethylheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes. As a non-proteinogenic amino acid, this compound presents unique challenges in derivatization, and this guide aims to address them with scientific rigor and practical insights.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the derivatization of this compound for various analytical applications.
Q1: Why is derivatization of this compound necessary for analysis?
A1: Derivatization is crucial for several analytical techniques, particularly Gas Chromatography (GC). This compound, like other amino acids, is a polar and non-volatile compound due to its zwitterionic nature at physiological pH.[1] Derivatization converts the polar functional groups (amino and carboxyl) into less polar and more volatile derivatives, making them amenable to GC analysis.[1] For High-Performance Liquid Chromatography (HPLC), derivatization can be necessary to introduce a chromophore or fluorophore for UV-Vis or fluorescence detection, as most amino acids lack these properties.[2]
Q2: What are the most common derivatization methods for this compound?
A2: The most common derivatization methods fall into two main categories:
-
Silylation: This is a widely used technique for GC analysis. Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens on the amino and carboxyl groups with a trimethylsilyl (TMS) group.[3][4][5]
-
Acylation/Alkylation: This involves reacting the amino acid with reagents like alkyl chloroformates (e.g., methyl chloroformate) or acid anhydrides (e.g., pentafluoropropionic anhydride).[3][6] For HPLC analysis, chiral derivatizing agents such as Marfey's reagent (FDAA) or (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester ((S)-NIFE) can be used to separate enantiomers.[7]
Q3: How do I choose the right derivatization reagent?
A3: The choice of reagent depends on your analytical goal:
-
For GC-MS analysis: MSTFA is often preferred due to its high silylating strength and the production of volatile by-products that are less likely to interfere with the analysis.[4][5]
-
For chiral separation by HPLC: (S)-NIFE is a good choice for resolving stereoisomers of non-proteinogenic amino acids.[7][8]
-
For enhanced stability: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) forms more stable derivatives compared to MSTFA, which can be beneficial for complex sample matrices.[1]
Q4: What are the critical parameters to control during the derivatization reaction?
A4: The success of your derivatization reaction hinges on several key parameters:
-
Anhydrous Conditions: Silylation reactions are extremely sensitive to moisture, which can lead to incomplete derivatization and reagent degradation.[3][4]
-
Reaction Temperature and Time: These parameters need to be optimized for each specific reagent and analyte. Insufficient heating can lead to incomplete reactions, while excessive heat can cause degradation of the derivative.
-
Reagent-to-Analyte Ratio: A sufficient molar excess of the derivatization reagent is necessary to drive the reaction to completion.[9]
-
Solvent Choice: The solvent must be anhydrous and compatible with the derivatization reagent. Pyridine is a common choice for silylation reactions as it can also act as a catalyst.[10]
II. Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the derivatization of this compound.
Problem 1: No or Low Derivative Peak in the Chromatogram
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Explanation |
| Incomplete Derivatization | Verify anhydrous conditions: Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and reagents. Moisture competes with the analyte for the derivatizing agent.[3][4] Optimize reaction conditions: Increase the reaction temperature or time. A typical starting point for silylation is 60-100°C for 30-60 minutes.[1] Increase reagent excess: A 4-6x molar excess of the derivatizing reagent is often recommended to ensure complete reaction.[9] |
| Sample Degradation | Check reaction temperature: Excessive heat can degrade the amino acid or its derivative. Perform a temperature optimization study. |
| Poor Sample Solubility | Use a suitable solvent: If the dried sample residue does not dissolve in the derivatization reagent, the reaction will not proceed efficiently.[10] Consider adding a co-solvent like pyridine or ethyl acetate to aid dissolution.[10] |
| Issues with Analytical Instrument | Verify instrument performance: Inject a known standard of a different derivatized amino acid to confirm that the GC-MS or HPLC system is functioning correctly. |
Problem 2: Multiple Peaks for a Single Analyte
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Explanation |
| Incomplete Silylation | Optimize reaction conditions: As with low peak intensity, incomplete derivatization can result in the presence of both the derivatized and underivatized analyte.[11] Increase reaction time, temperature, or reagent concentration. |
| Formation of Artifacts | Review reagent and solvent purity: Impurities in the derivatization reagent or solvent can lead to side reactions and the formation of unexpected by-products.[11] Use high-purity reagents and solvents. |
| Presence of Isomers | Consider chiral separation: If your sample contains enantiomers of this compound, you will see multiple peaks unless you are using a chiral separation method.[12] |
Problem 3: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Explanation |
| Active Sites in the GC System | Deactivate glassware and inlet liner: Active sites (silanol groups) in the GC inlet or on glassware can interact with the derivatized analyte, causing peak tailing. Silanize all glassware and use a deactivated inlet liner.[13] |
| Column Overload | Dilute the sample: Injecting too much sample can lead to peak fronting. Dilute your sample and re-inject. |
| Inappropriate GC Column | Select a suitable column: A non-polar or mid-polar column is typically used for the analysis of silylated amino acids. Ensure your column is appropriate for the application. |
Problem 4: Poor Reproducibility
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Explanation |
| Inconsistent Reaction Conditions | Standardize the protocol: Ensure that all reaction parameters (temperature, time, reagent volumes) are precisely controlled for every sample. |
| Derivative Instability | Analyze samples promptly: Some derivatives, particularly TMS derivatives, can be unstable over time.[3] Analyze samples as soon as possible after derivatization. If storage is necessary, keep them at low temperatures (e.g., -20°C).[6] |
| Variable Water Content | Maintain anhydrous conditions consistently: Even small variations in moisture can significantly impact the reproducibility of silylation reactions.[3][4] |
III. Experimental Protocols
Protocol 1: Silylation with MSTFA for GC-MS Analysis
This protocol provides a general guideline for the trimethylsilyl (TMS) derivatization of this compound.
Materials:
-
This compound standard or sample
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous pyridine
-
Heating block or oven
-
GC vials with inserts and caps
-
Microsyringes
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound into a GC vial. If the sample is in solution, evaporate the solvent to complete dryness under a stream of nitrogen.
-
Reagent Addition: Add 50 µL of anhydrous pyridine to dissolve the sample residue. Vortex briefly.
-
Derivatization: Add 100 µL of MSTFA to the vial. Cap the vial tightly.
-
Heating: Place the vial in a heating block or oven set to 80°C for 45 minutes.
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Chiral Derivatization with (S)-NIFE for HPLC Analysis
This protocol outlines the derivatization of this compound for enantiomeric separation.[8]
Materials:
-
This compound standard or sample
-
(S)-N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester ((S)-NIFE)
-
Acetonitrile (HPLC grade)
-
Triethylamine (TEA)
-
Reaction vials
Procedure:
-
Sample Preparation: Prepare a solution of this compound in acetonitrile.
-
Reagent Preparation: Prepare a solution of (S)-NIFE in acetonitrile.
-
Reaction: In a reaction vial, mix the amino acid solution, the (S)-NIFE solution, and a small amount of TEA to act as a base.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (optimization may be required).
-
Analysis: The resulting diastereomers can be separated on a standard reversed-phase HPLC column.[8]
IV. Visualizations
Caption: General workflow for the derivatization of this compound.
Sources
- 1. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 2. myfoodresearch.com [myfoodresearch.com]
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- 5. nbinno.com [nbinno.com]
- 6. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts | MDPI [mdpi.com]
- 7. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
Validation & Comparative
A Senior Application Scientist's Guide to Assessing Antibody Cross-Reactivity Against Peptides Containing 2-Amino-3-ethylheptanoic Acid
Introduction: The Specificity Challenge of Non-Standard Amino Acids
In the landscape of drug development and proteomics, the incorporation of non-standard amino acids (NSAAs) into peptides offers a powerful strategy to enhance stability, modulate conformation, and introduce novel functionalities.[1][2] 2-Amino-3-ethylheptanoic acid, with its unique branched alkyl side chain, is one such NSAA that can be used to create peptides with improved therapeutic properties. However, raising antibodies that are highly specific to these modified peptides presents a significant challenge. The immune system may generate antibodies that not only recognize the NSAA-containing epitope but also cross-react with peptides containing structurally similar natural amino acids (e.g., Leucine, Isoleucine, Valine).
This cross-reactivity can lead to misleading results in immunoassays and potential off-target effects in therapeutic applications.[3][4] Therefore, rigorous validation of antibody specificity is not merely a quality control step but a critical component of the research and development process.
This guide provides a comparative analysis of key immunoassays for evaluating the cross-reactivity of antibodies against peptides incorporating this compound. We will delve into the causality behind experimental design, provide detailed, self-validating protocols, and present a framework for interpreting the resulting data.
Chapter 1: The Principle of Competitive Immunoassays for Specificity Assessment
To quantitatively assess cross-reactivity, a competitive immunoassay format is the gold standard. The underlying principle is to measure how effectively a panel of competitor peptides can inhibit the binding of the antibody to its primary target—the immobilized this compound-containing peptide. A high degree of inhibition by a structurally similar peptide indicates significant cross-reactivity.
Below is a logical workflow for a comprehensive cross-reactivity assessment.
Caption: Logical workflow for assessing antibody cross-reactivity.
Chapter 2: Comparative Analysis of Methodologies
We will compare three robust techniques for quantifying antibody specificity: Competitive ELISA, Surface Plasmon Resonance (SPR), and Western Blot with Peptide Blocking. Each method offers unique insights, and often, a combination of approaches provides the most comprehensive validation.[5]
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Expertise & Rationale: Competitive ELISA is a highly accessible and cost-effective method for screening and quantifying antibody specificity. By immobilizing the target peptide and introducing the antibody pre-incubated with a soluble competitor, we can directly measure the competitor's ability to prevent binding. The concentration of a competitor peptide required to inhibit 50% of the antibody binding (IC50) is a key metric; a lower IC50 value indicates a higher affinity for the antibody and thus, higher cross-reactivity.
This protocol is adapted from standard peptide ELISA procedures.[6][7][8]
-
Peptide Coating:
-
Blocking:
-
Wash the plate three times with 200 µL/well of Wash Buffer (1X PBS with 0.05% Tween-20).[7]
-
Add 200 µL/well of Blocking Buffer (e.g., 2% non-fat dry milk or 1% BSA in PBST).[8] This step is crucial to prevent non-specific binding of the antibody to the plate surface, which would cause high background noise.
-
Incubate for 2 hours at room temperature.
-
-
Competition Reaction:
-
Prepare serial dilutions of your competitor peptides (e.g., the target peptide itself as a positive control, peptides with Leu/Ile substitutions, and an unrelated negative control peptide) in Antibody Dilution Buffer (3% BSA in PBST).[7]
-
In a separate dilution plate, mix each competitor dilution 1:1 with a constant, pre-determined concentration of the primary antibody (typically the concentration that gives ~80% of the maximum signal in a direct ELISA).
-
Incubate this antibody-competitor mixture for 1 hour at 37°C to allow binding to reach equilibrium.
-
-
Incubation:
-
Wash the coated-and-blocked assay plate three times with Wash Buffer.
-
Transfer 100 µL of the pre-incubated antibody-competitor mixture from the dilution plate to the assay plate.
-
Incubate for 1 hour at 37°C.[7]
-
-
Detection:
-
Wash the plate five times with Wash Buffer. A thorough wash is critical to reduce background signal.[6]
-
Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-Rabbit IgG) diluted according to the manufacturer's recommendation in Antibody Dilution Buffer.
-
Incubate for 1 hour at room temperature.[6]
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate and develop the color for 15-30 minutes. Stop the reaction with 50 µL of 1 M HCl.[9]
-
Read the absorbance at 450 nm.
-
Plot the absorbance (or % binding) against the log concentration of each competitor peptide. Calculate the IC50 value for each peptide.
| Competitor Peptide Sequence | IC50 (nM) | % Cross-Reactivity* | Interpretation |
| Target (with NSAA) | 15 | 100% | High affinity (Positive Control) |
| Leucine Analogue | 350 | 4.3% | Low Cross-Reactivity |
| Isoleucine Analogue | 420 | 3.6% | Low Cross-Reactivity |
| Valine Analogue | 1200 | 1.25% | Very Low Cross-Reactivity |
| Unrelated Peptide | >10,000 | <0.15% | Negligible (Negative Control) |
*Percent Cross-Reactivity = (IC50 of Target Peptide / IC50 of Competitor Peptide) x 100
Surface Plasmon Resonance (SPR)
Expertise & Rationale: SPR is a powerful, label-free technique that provides real-time kinetic data on molecular interactions.[10] It measures the association (k_on) and dissociation (k_off) rates, from which the affinity constant (K_D) is derived. For cross-reactivity studies, SPR is superior to ELISA as it provides a more nuanced view of the binding event. A competitor that binds with fast-on/fast-off rates might appear similar to a slow-on/slow-off binder in an endpoint assay like ELISA, but their kinetic profiles are fundamentally different and can be distinguished by SPR.[11]
Sources
- 1. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-reactivity of antibodies against synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 6. affbiotech.com [affbiotech.com]
- 7. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 8. agrisera.com [agrisera.com]
- 9. tandfonline.com [tandfonline.com]
- 10. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 11. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Validation of an Analytical Method for 2-Amino-3-ethylheptanoic Acid
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For researchers, scientists, and drug development professionals, the rigorous validation of an analytical method is the bedrock of reliable and reproducible results. This guide provides an in-depth, comparative analysis of validating a quantitative method for 2-Amino-3-ethylheptanoic acid, a non-proteinogenic amino acid. We will navigate through the strategic selection of an analytical technique, delve into the causality behind each validation experiment, and compare the performance of different methodologies, grounded in the principles outlined by the International Council for Harmonisation (ICH).[1][2][3][4]
Strategic Method Selection: HPLC with Pre-column Derivatization
This compound, like most amino acids, lacks a strong native chromophore, making direct detection by UV-Vis challenging and insensitive.[5] To overcome this, a pre-column derivatization strategy followed by High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection is the most robust and widely adopted approach.[5][6]
Why Pre-column Derivatization?
-
Enhanced Detectability: Derivatization attaches a fluorescent or UV-absorbing tag to the amino acid, dramatically lowering detection limits.[6]
-
Improved Chromatography: The process often makes the polar amino acid more hydrophobic, leading to better retention and separation on common reversed-phase columns like C18.[7]
For this guide, we will focus on a method utilizing 9-fluorenylmethyl chloroformate (FMOC-Cl) as the derivatizing agent. FMOC-Cl reacts efficiently with primary and secondary amines to produce highly stable, fluorescent derivatives, making it an excellent choice for quantifying amino acids.[8][9][10] An alternative, o-phthalaldehyde (OPA), is also common but only reacts with primary amines, which would necessitate a second reagent like FMOC to detect any secondary amines.[11][12]
Primary Method: Reversed-Phase HPLC with Fluorescence Detection (RP-HPLC-FLD) following pre-column derivatization with FMOC-Cl.
The Validation Master Plan: An ICH Q2(R1) Framework
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[13][14] Our validation plan is built upon the internationally recognized ICH Q2(R1) guideline , which outlines the necessary validation characteristics for a quantitative impurity or assay method.[3][15][16]
The logical flow of the validation process is critical. Foundational parameters like specificity and system suitability must be established first, as they underpin the integrity of all subsequent tests.
Caption: Validation workflow based on ICH Q2(R1) principles.
In-Depth Validation Protocols and Comparative Analysis
Here, we detail the experimental protocols for each validation parameter and compare the expected performance of our primary RP-HPLC-FLD method against a higher-complexity alternative: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
Specificity
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[14] This is the most critical validation parameter; without it, you cannot be sure you are measuring the correct substance.
Experimental Protocol (RP-HPLC-FLD):
-
Prepare Solutions:
-
Analyte Stock Solution: this compound at a known concentration (e.g., 1 mg/mL).
-
Placebo Solution: A mixture of all formulation components except the active ingredient.
-
Spiked Placebo: The placebo solution spiked with the analyte at the target concentration.
-
Forced Degradation Samples: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
-
Derivatize and Analyze: Derivatize all prepared solutions with FMOC-Cl according to the established procedure.
-
Inject and Evaluate: Inject each solution into the HPLC system.
-
Acceptance Criteria:
-
The analyte peak in the spiked placebo must be free from co-eluting peaks from the placebo.
-
The analyte peak must be resolved from all degradation product peaks (Resolution > 2).
-
The mass balance should be assessed to ensure that the decrease in the main peak corresponds to the increase in degradation products.
-
Comparative Analysis:
| Feature | RP-HPLC-FLD Method | LC-MS/MS Method |
| Principle | Separation by chromatography, detection by fluorescence. | Separation by chromatography, detection by mass-to-charge ratio (m/z).[17] |
| Specificity | Good. Relies on chromatographic resolution. Vulnerable to co-eluting fluorescent impurities. | Excellent. Highly specific due to unique parent-daughter ion transitions (MRM).[18] Can distinguish analyte from co-eluting species with different masses.[19] |
| Trustworthiness | High, but requires rigorous forced degradation studies to prove peak purity. | Very high. Mass spectrometric detection is inherently more specific and less prone to interference.[20] |
Linearity and Range
Causality: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[14]
Experimental Protocol:
-
Prepare Calibration Standards: Prepare at least five standard solutions of this compound by diluting the stock solution. The range should bracket the expected working concentration (e.g., 80% to 120% of the target concentration for an assay).[14]
-
Derivatize and Analyze: Derivatize and inject each standard in triplicate.
-
Data Analysis: Plot the average peak area against the known concentration. Perform a linear regression analysis.
-
Acceptance Criteria:
-
Correlation Coefficient (R²): ≥ 0.999
-
Y-intercept: Should be close to zero.
-
Residual Plot: The residuals should be randomly scattered around the x-axis.
-
Example Data Table (Linearity):
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
| 8.0 | 79850, 80150, 80000 | 80000 |
| 9.0 | 90100, 89900, 90200 | 90067 |
| 10.0 | 100500, 100300, 100100 | 100300 |
| 11.0 | 110200, 110500, 110300 | 110333 |
| 12.0 | 120800, 120600, 120700 | 120700 |
| Result | R² = 0.9998 |
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by spiking a placebo matrix with known quantities of the analyte at different concentration levels.
Experimental Protocol:
-
Prepare Spiked Samples: Prepare samples at three concentration levels across the range (e.g., 80%, 100%, and 120%), with three replicates at each level. This is done by adding a known amount of analyte stock solution to the placebo.
-
Derivatize and Analyze: Analyze the nine samples against a freshly prepared calibration curve.
-
Calculate Recovery: Determine the percentage recovery for each sample.
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.[14]
Experimental Protocol (Repeatability):
-
Prepare Samples: Prepare six identical samples at 100% of the target concentration.
-
Analyze: Derivatize and analyze all six samples.
-
Calculate RSD: Calculate the Relative Standard Deviation (RSD) of the results.
-
Acceptance Criteria: RSD ≤ 2.0%.
Example Data Table (Accuracy & Precision):
| Level | Spiked (µg/mL) | Measured (µg/mL) | Recovery (%) | RSD (%) (n=6) |
| Low (80%) | 8.0 | 7.95, 8.02, 7.98 | 99.7% | - |
| Mid (100%) | 10.0 | 10.05, 9.98, 10.01 | 100.1% | 1.1% |
| High (120%) | 12.0 | 11.95, 12.08, 12.01 | 100.1% | - |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality:
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise):
-
Prepare Dilute Solutions: Prepare a series of increasingly dilute solutions of the analyte.
-
Analyze and Measure Noise: Inject the solutions and determine the signal-to-noise (S/N) ratio for each. The noise is typically measured from a blank injection.
-
Determine LOD/LOQ:
-
LOD: The concentration that yields an S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields an S/N ratio of approximately 10:1. The LOQ must be confirmed by demonstrating acceptable precision (e.g., RSD ≤ 10%) and accuracy at that concentration.
-
Comparative Analysis:
| Parameter | RP-HPLC-FLD Method | LC-MS/MS Method |
| Sensitivity | High. Femtomole detection limits are achievable with FMOC and fluorescence.[8] | Very High. Generally offers superior sensitivity, reaching attomolar levels, making it ideal for trace analysis.[20][21] |
| Typical LOQ | Low ng/mL to high pg/mL range. | Low pg/mL to fg/mL range. |
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[22]
Experimental Protocol:
-
Identify Parameters: Select critical HPLC parameters to vary, such as:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase organic composition (e.g., ± 2%)
-
-
Analyze: Analyze a system suitability solution under each modified condition.
-
Evaluate Impact: Assess the impact on system suitability parameters (e.g., resolution, tailing factor, retention time).
-
Acceptance Criteria: System suitability criteria must be met under all varied conditions.
Comparative Summary of Analytical Methodologies
Choosing the right analytical technology depends on the specific requirements of the application, such as required sensitivity, sample complexity, and available resources.
Caption: Decision tree for selecting an appropriate analytical method.
Method Comparison Table:
| Feature | RP-HPLC-FLD (with FMOC) | LC-MS/MS | GC-MS |
| Principle | Fluorescence of derivatized analyte | Mass-to-charge ratio of analyte | Mass-to-charge ratio of volatile derivative |
| Specificity | Good to Excellent | Excellent | Excellent |
| Sensitivity | High | Very High | High |
| Derivatization | Required. [9] | Optional, but often used to improve chromatography.[23] | Required to ensure volatility.[7][24][25] |
| Cost | Moderate | High | Moderate |
| Best For | Routine QC, content uniformity, stability testing. | Trace-level quantification, bioanalysis, impurity profiling.[17][26] | Analysis of volatile amino acids or when LC-MS is unavailable.[27] |
Conclusion
The validation of an analytical method for this compound is a systematic process that ensures the generated data is accurate, reliable, and fit for purpose. A method based on RP-HPLC with pre-column FMOC-Cl derivatization and fluorescence detection offers a robust, sensitive, and cost-effective solution for most quality control applications. It demonstrates excellent performance across all ICH validation parameters, including specificity, linearity, accuracy, and precision.
For applications requiring ultra-high sensitivity or dealing with highly complex matrices, such as bioanalysis, LC-MS/MS stands as the superior alternative due to its unparalleled specificity and detection limits.[26] The choice between these methods should be guided by a risk-based assessment of the analytical requirements, balancing performance needs with operational complexity and cost. This guide provides the framework and experimental logic for scientists to confidently develop and validate a method for this, or any similar, non-proteinogenic amino acid.
References
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]
-
Einarsson, S., Josefsson, B., & Lagerkvist, S. (1983). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Journal of Chromatography A, 282, 609-618. [Link]
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Derivatization and Fluorescence Detection of Amino Acids and Peptides with 9-Fluorenylmethyl Chloroformate on the Surface of a Solid Adsorbent. (1996). Analytical Chemistry, 68(13), 2147-2151. [Link]
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GC-MS Amino Acid Analysis. (n.d.). Mtoz Biolabs. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
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High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl. (2007). Journal of Chromatographic Science, 45(5), 291-296. [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
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Quality Guidelines. (n.d.). ICH. [Link]
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Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study. (2015). Journal of Chromatography A, 1420, 57-66. [Link]
-
Quality Control in Targeted GC-MS for Amino Acid-OMICS. (2020). Metabolites, 10(4), 135. [Link]
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Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. (n.d.). NorthEast BioLab. [Link]
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Derivatization reactions of the targeted amino acids with 9-fluorenylmethyl chloroformate (FMOC-Cl). (n.d.). ResearchGate. [Link]
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EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). ECA Academy. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. (2015). U.S. Food and Drug Administration. [Link]
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FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
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ICH Q2 Analytical Method Validation. (2016). Slideshare. [Link]
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Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study. (2015). Vrije Universiteit Amsterdam Research Portal. [Link]
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ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. [Link]
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An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. (2021). Diva-portal.org. [Link]
-
Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters. [Link]
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Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. (2018). Springer Nature Experiments. [Link]
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Comparison of Different Methods for Determination of Amino Acids Contents in Food and Feed. (n.d.). AAFCO. [Link]
-
Rapid LC-MS-MS analysis of free amino acids in extracellular matrix. (n.d.). SCIEX. [Link]
-
LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. (2007). Analytical Chemistry, 79(19), 7278-7287. [Link]
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Review: Determination of Amino Acids by Different Methods. (2020). ResearchGate. [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency. [Link]
-
-
Reaction of primary amine with OPA. (n.d.). ResearchGate. [Link]
-
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Quality: specifications, analytical procedures and analytical validation. (2023). European Medicines Agency. [Link]
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Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. (n.d.). ResearchGate. [Link]
-
Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (2018). LCGC International. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency. [Link]
-
Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. (2020). Analytical Chemistry, 92(17), 11881-11887. [Link]
-
analysis of amino acids by high performance liquid chromatography. (2018). World Journal of Pharmaceutical Research. [Link]
-
UHPLC Analysis of Underivatized Amino Acids. (2012). LCGC International, 30(s4), 32-35. [Link]
-
Analysis of Amino Acids by HPLC. (2010). Agilent. [Link]
-
Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). Food Research, 6(4), 1-10. [Link]
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A Comparative Benchmarking Guide: Evaluating 2-Amino-3-ethylheptanoic Acid Against Known Aminopeptidase Inhibitors
This guide provides a comprehensive framework for benchmarking the novel compound, 2-Amino-3-ethylheptanoic acid, against established inhibitors of metallo-aminopeptidases. For the purpose of this illustrative guide, we will focus on a hypothetical scenario where this compound has been identified as a potential inhibitor of Leucine Aminopeptidase (LAP), a ubiquitous enzyme with significant roles in protein degradation and peptide metabolism. We will benchmark its inhibitory potential against Bestatin, a well-characterized, potent, and reversible inhibitor of many aminopeptidases.
The methodologies and principles outlined herein are broadly applicable to the characterization of novel enzyme inhibitors and are designed to provide researchers, scientists, and drug development professionals with a robust framework for their own investigations.
The Rationale for Benchmarking Novel Inhibitors
The discovery of novel enzyme inhibitors is a cornerstone of drug development. However, the initial identification of a potential inhibitor is merely the first step. A rigorous, comparative analysis against known inhibitors is crucial to understand the new compound's potency, selectivity, and mechanism of action. This process, known as benchmarking, provides the necessary context to evaluate the therapeutic potential of a new molecular entity.
Leucine Aminopeptidase: A Key Metalloprotease Target
Leucine aminopeptidases are a class of exopeptidases that catalyze the removal of N-terminal amino acids from proteins and peptides. These enzymes are involved in a wide array of physiological processes, including protein turnover, peptide hormone regulation, and antigen presentation. Their dysregulation has been implicated in various diseases, including cancer and hypertension, making them attractive targets for therapeutic intervention.
Diagram: Simplified Catalytic Cycle of Leucine Aminopeptidase
Caption: A simplified representation of the catalytic cycle of Leucine Aminopeptidase.
Materials and Methods
The following protocols are designed to provide a comprehensive comparison of the inhibitory activities of this compound and Bestatin against Leucine Aminopeptidase.
I. Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[1][2] A lower IC50 value indicates a more potent inhibitor. This will be determined using a continuous spectrophotometric assay.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of test compounds.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Enzyme Solution: Prepare a stock solution of Leucine Aminopeptidase (from porcine kidney) in assay buffer to a final concentration of 1 µg/mL.
-
Substrate Solution: Prepare a 10 mM stock solution of L-leucine-p-nitroanilide in DMSO.
-
Inhibitor Solutions: Prepare 10 mM stock solutions of this compound and Bestatin in assay buffer. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
150 µL of assay buffer.
-
10 µL of the enzyme solution.
-
10 µL of the inhibitor solution (or buffer for the uninhibited control).
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 30 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader. The production of p-nitroaniline results in an increase in absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[3][4]
-
II. Enzyme Kinetic Studies to Determine the Mode of Inhibition
To understand how this compound inhibits Leucine Aminopeptidase, we will perform enzyme kinetic studies.[5] This will help us determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.
Step-by-Step Protocol:
-
Assay Setup:
-
The assay is performed as described for the IC50 determination, but with varying concentrations of both the substrate (L-leucine-p-nitroanilide) and the inhibitor (this compound).
-
A fixed, sub-saturating concentration of this compound (e.g., at its IC50 and 2x IC50) will be used.
-
A range of substrate concentrations (e.g., 0.1x Km to 10x Km, where Km is the Michaelis constant) will be tested.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Generate Michaelis-Menten plots (V₀ vs. [Substrate]) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). The pattern of changes in Vmax (the maximum reaction velocity) and Km in the presence of the inhibitor will reveal the mode of inhibition.
-
Competitive Inhibition: Vmax remains unchanged, Km increases.
-
Non-competitive Inhibition: Vmax decreases, Km remains unchanged.
-
Uncompetitive Inhibition: Both Vmax and Km decrease.
-
Mixed Inhibition: Both Vmax and Km are altered.
-
-
The inhibitor constant (Ki), a measure of the inhibitor's binding affinity, can be calculated from these data.
-
Hypothetical Results and Discussion
The following table summarizes the hypothetical data obtained from the benchmarking study.
| Parameter | This compound | Bestatin (Benchmark) |
| IC50 | 15 µM | 0.5 µM |
| Mode of Inhibition | Competitive | Competitive |
| Ki | 8 µM | 0.25 µM |
Interpretation of Results:
In this hypothetical scenario, the IC50 value for this compound is 15 µM, while that of Bestatin is 0.5 µM. This indicates that this compound is a less potent inhibitor of Leucine Aminopeptidase than the benchmark inhibitor, Bestatin.
The kinetic studies suggest that this compound acts as a competitive inhibitor, similar to Bestatin. This implies that it likely binds to the active site of the enzyme and competes with the natural substrate. The Ki value of 8 µM for this compound, compared to 0.25 µM for Bestatin, further confirms its lower binding affinity for the enzyme.
While this compound is less potent than Bestatin in this hypothetical example, its novel structure may offer other advantages, such as improved selectivity for different aminopeptidase subtypes, better pharmacokinetic properties, or a more favorable toxicity profile. These are all critical considerations in the drug development process.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for benchmarking the novel compound this compound against the known inhibitor Bestatin for its activity against Leucine Aminopeptidase. The described methodologies for determining IC50 values and elucidating the mode of inhibition provide a solid foundation for evaluating any new enzyme inhibitor.
Future research on this compound should focus on:
-
Selectivity Profiling: Assessing its inhibitory activity against a panel of other proteases to determine its selectivity.
-
Structural Studies: Co-crystallization of the inhibitor with the target enzyme to understand the molecular basis of its binding.
-
Cell-based Assays: Evaluating its efficacy and cytotoxicity in relevant cell models.
-
In vivo Studies: Investigating its pharmacokinetic and pharmacodynamic properties in animal models.
By following a systematic and rigorous benchmarking process, researchers can effectively evaluate the therapeutic potential of novel compounds and make informed decisions about their advancement in the drug discovery pipeline.
References
- Vertex AI Search. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
- Wikipedia. (n.d.). IC50.
- Benchchem. (n.d.). Benchmarking Enzyme Inhibitory Activity of 4-Hydroxybenzamide Derivatives: A Comparative Guide.
- The Biochemist - Portland Press. (2021, May 10). Steady-state enzyme kinetics.
- edX. (n.d.). IC50 Determination.
- (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
- ResearchGate. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay?.
- NCBI Bookshelf - NIH. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
- PubMed. (2017, July 15). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
Sources
The Analytical Gauntlet: Choosing the Right Tool for Stereochemical Elucidation
An In-Depth Technical Guide to the Stereochemical Confirmation of Synthetic 2-Amino-3-ethylheptanoic Acid
The introduction of non-proteinogenic amino acids (NPAAs) into peptide-based therapeutics is a cornerstone of modern drug development, offering pathways to enhanced metabolic stability, novel biological activity, and improved pharmacokinetic profiles.[1][2] However, the synthesis of these chiral building blocks, such as this compound, invariably introduces a critical challenge: the unambiguous confirmation of its stereochemistry. The spatial arrangement of substituents around the α-carbon dictates molecular recognition and, consequently, biological function. An incorrect stereoisomer can lead to reduced efficacy or unforeseen toxicity.
This guide provides a comparative analysis of modern analytical techniques for the definitive stereochemical assignment of synthetic this compound. We move beyond mere procedural descriptions to explore the causal logic behind methodological choices, ensuring a robust and self-validating analytical workflow for researchers, scientists, and drug development professionals.
The determination of stereochemistry is not a monolithic task but a multi-step process. It typically begins with assessing enantiomeric purity and culminates in the assignment of the absolute configuration (i.e., R or S). The choice of technique depends on the available sample, the required certainty, and the specific question being asked.
Below is a logical workflow for navigating the stereochemical confirmation process.
Caption: Workflow for Stereochemical Confirmation.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for determining enantiomeric purity.[] It separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP) or by derivatizing them with a chiral reagent to form diastereomers, which can be separated on a standard achiral column.[4][5]
Principle of Separation: For an underivatized amino acid like this compound, direct separation on a CSP is preferable as it avoids additional reaction steps and potential impurities.[6] Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are particularly effective.[6][7] Their complex structures offer multiple interaction mechanisms—including hydrogen bonding, ionic, and hydrophobic interactions—which are crucial for resolving the enantiomers of polar, zwitterionic compounds.[7]
Comparative Advantages & Disadvantages:
| Feature | Chiral HPLC (Direct) |
| Primary Output | Enantiomeric Purity (% ee) |
| Sample Req. | Low (µg-mg) |
| Destructive? | Yes (but recoverable) |
| Time | Fast (15-60 min/run) |
| Key Advantage | Excellent for quantification, high throughput. |
| Key Limitation | Does not provide absolute configuration directly. |
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Astec CHIROBIOTIC T (Teicoplanin-based CSP). This column is well-suited for separating underivatized amino acids.[6]
-
Sample Preparation:
-
Prepare a stock solution of synthetic this compound at 1 mg/mL in a suitable solvent (e.g., water/methanol 50:50).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: An LC-MS compatible mobile phase system is ideal. Start with a gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD) if the chromophore is weak.
-
-
Data Analysis:
-
Integrate the peak areas for each eluted enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.
-
Method 2: NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy is a powerful tool for structural elucidation and can be adapted to determine absolute configuration.[8][9] Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary—either a derivatizing agent or a solvating agent—is used to create a diastereomeric relationship.[10]
Principle: The Mosher's Method The Mosher's acid method is a classic and reliable technique.[][12] The analyte (our amino acid) is derivatized with both enantiomers of a chiral reagent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA or Mosher's acid) chloride. This reaction forms two diastereomeric amides. The anisotropic effect of the phenyl ring in the MTPA moiety causes different shielding or deshielding of the protons adjacent to the newly formed amide bond, resulting in distinct chemical shifts in the ¹H NMR spectrum.[13] By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration can be assigned.[12][13]
Caption: Principle of Mosher's Method for NMR.
Experimental Protocol: Mosher's Amide Synthesis & NMR Analysis
-
Derivatization (Two separate reactions):
-
Reaction A: To 5 mg of this compound in 0.5 mL of dry pyridine, add 1.2 equivalents of (R)-(-)-MTPA chloride.
-
Reaction B: To 5 mg of this compound in 0.5 mL of dry pyridine, add 1.2 equivalents of (S)-(+)-MTPA chloride.
-
Stir both reactions at room temperature for 4 hours. Quench with a few drops of water and extract with ethyl acetate. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
-
NMR Acquisition:
-
Dissolve each crude diastereomeric amide in CDCl₃.
-
Acquire high-resolution ¹H NMR spectra for both samples.
-
-
Data Analysis:
-
Identify corresponding protons in both spectra (e.g., the α-proton and protons on the ethyl and heptyl side chains).
-
Calculate the chemical shift difference: Δδ = δ(S-MTPA amide) - δ(R-MTPA amide).
-
Apply the Mosher's model: Protons on one side of the MTPA plane will have a positive Δδ, while those on the other side will have a negative Δδ, allowing for assignment of the absolute configuration.
-
Method 3: Vibrational Circular Dichroism (VCD)
VCD is a form of infrared spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule.[14][15] Enantiomers produce mirror-image VCD spectra.[16][17] This technique is exceptionally powerful for determining the absolute configuration of molecules in solution, completely circumventing the need for crystallization.[16][18]
Principle of Analysis: The absolute configuration is determined by comparing the experimentally measured VCD spectrum with theoretical spectra calculated using quantum chemistry methods, such as Density Functional Theory (DFT).[15][16] A match between the experimental spectrum and the calculated spectrum for one of the enantiomers (e.g., the R-enantiomer) confirms the absolute configuration of the sample.[16]
Experimental Protocol: VCD Analysis
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified amino acid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of ~0.1 M.[16] The solvent must be transparent in the IR region of interest.
-
-
VCD Spectrum Acquisition:
-
Acquire the VCD and IR spectra using a commercial VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.[16]
-
-
Computational Modeling:
-
Perform a conformational search for one enantiomer (e.g., the S-enantiomer) of this compound.
-
For each low-energy conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD spectrum for each conformer.
-
Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.
-
-
Data Comparison:
-
Visually and statistically compare the experimental VCD spectrum with the calculated spectrum for the S-enantiomer and its mirror image (which represents the R-enantiomer). A strong correlation in the signs and relative intensities of the bands confirms the absolute configuration.[16]
-
Method 4: Single-Crystal X-ray Crystallography
X-ray crystallography is considered the "gold standard" for determining absolute configuration.[19][20][21] It provides an unambiguous 3D map of the atomic positions in a molecule, directly revealing its stereochemistry.
Principle of Analysis: When X-rays scatter from electrons in a crystal, a diffraction pattern is produced. For chiral molecules crystallized in a non-centrosymmetric space group, the phenomenon of anomalous dispersion can be used to determine the absolute configuration.[22] The differences in intensity between specific pairs of reflections (Bijvoet pairs) are sensitive to the absolute structure of the molecule.[20][22] The analysis yields a Flack parameter, which should be close to 0 for the correct enantiomer and close to 1 for the incorrect one.[20]
Key Limitation: The primary and often insurmountable hurdle is the requirement to grow a single, high-quality crystal suitable for diffraction.[16][23][24] This can be a time-consuming and resource-intensive process with no guarantee of success.
Comparative Summary of Techniques
| Technique | Primary Goal | Sample State | Key Advantage | Key Disadvantage | Confidence Level |
| Chiral HPLC | Enantiomeric Purity | Solution | Quantitative, high-throughput | No absolute configuration | High (for purity) |
| NMR (Mosher's) | Absolute Configuration | Solution | No crystal needed, widely accessible | Requires derivatization, complex spectra | High |
| VCD | Absolute Configuration | Solution | Non-destructive, no derivatization | Requires specialized equipment & computation | Very High |
| X-Ray Crystallography | Absolute Configuration | Single Crystal | Unambiguous, "gold standard" | Crystal growth is a major bottleneck | Definitive |
Conclusion and Recommendation
For a novel synthetic compound like this compound, a multi-pronged approach is recommended for unequivocal stereochemical confirmation.
-
Start with Chiral HPLC: First, establish the enantiomeric purity of the synthetic batch. This is a rapid and essential quality control step.
-
Proceed with a Definitive Method:
-
If crystallization is successful, Single-Crystal X-ray Crystallography is the preferred method for its definitive nature.
-
In the absence of suitable crystals, Vibrational Circular Dichroism (VCD) is the superior alternative. It provides absolute configuration from a solution-state sample without chemical modification, offering a clean and robust dataset.
-
NMR with Mosher's acid is a powerful and more accessible alternative to VCD if a VCD spectrometer is unavailable. It is a well-established method that provides high-confidence assignments when performed carefully.
-
By systematically applying these techniques, researchers can ensure the stereochemical integrity of their synthetic non-proteinogenic amino acids, a critical step in the rigorous and successful development of next-generation therapeutics.
References
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Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Retrieved from [Link]
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Biemans, K., & Maes, B. U. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]
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Wikipedia. (n.d.). Absolute configuration. Retrieved from [Link]
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Dukor, R. K., & Nafie, L. A. (2014). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Analytica Chimica Acta, 853, 11-28. Retrieved from [Link]
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Purechemistry. (2024). Determination of absolute configuration. Retrieved from [Link]
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Frelek, J., & Jarošević, M. (2011). Determination of Absolute Configuration—an Overview Related to This Special Issue. Chirality, 23(10), 833-834. Retrieved from [Link]
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Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]
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Fukushima, T., et al. (2014). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde. Journal of Health Science, 50(5), 497-503. Retrieved from [Link]
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Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]
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Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved from [Link]
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Chemistry World. (2024, January 23). Empower your drug design & synthesis with vibrational circular dichroism (VCD) [Video]. YouTube. Retrieved from [Link]
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Homework.Study.com. (n.d.). Does stereochemistry matter with NMR?. Retrieved from [Link]
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Schepmann, D., & Wünsch, B. (2007). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Stereoselective Synthesis of Drugs and Natural Products, 1, 1-34. Retrieved from [Link]
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Williams, K. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]
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You, J., et al. (2012). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 1228, 290-297. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. Retrieved from [Link]
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Gawroński, J., et al. (2018). Strategies for using NMR spectroscopy to determine absolute configuration. Chirality, 30(6), 669-695. Retrieved from [Link]
-
Mohrig, J. R., et al. (2010). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 87(1), 85-88. Retrieved from [Link]
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Bolchi, C., et al. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids, 50(12), 1735-1742. Retrieved from [Link]
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Lyan, M. J., et al. (2021). Stereochemical Assignment and Absolute Abundance of Nonproteinogenic Amino Acid Homoarginine in Marine Sponges. ACS Omega, 6(48), 32663-32670. Retrieved from [Link]
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Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. Retrieved from [Link]
-
Di Vaira, M., et al. (2023). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. International Journal of Molecular Sciences, 24(23), 16997. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information: Human carnitine biosynthesis proceeds via (2S,3S)-3-hydroxy- Nε -trimethyllysine. Retrieved from [Link]
-
Castellano, S., et al. (2019). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 58(43), 15289-15293. Retrieved from [Link]
-
Kusumi, T., et al. (2017). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Molecules, 22(10), 1665. Retrieved from [Link]
-
Allen, F. H., & Kennard, O. (1993). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Chemical Society Reviews, 22(3), 153-163. Retrieved from [Link]
- Saghyan, A. S., & Langer, P. (2016). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley-VCH.
-
Evangelisti, L., et al. (2021). Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline. Molecules, 26(16), 4983. Retrieved from [Link]
-
van der Donk, W. A., et al. (2012). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. The Journal of Organic Chemistry, 77(17), 7463-7472. Retrieved from [Link]
-
Farafonov, V., & Davankov, V. (2019). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Current Pharmaceutical Analysis, 15(5), 450-457. Retrieved from [Link]
-
Will, J. M., et al. (2021). Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility-Mass Spectrometry. Analytical Chemistry, 93(2), 878-885. Retrieved from [Link]
-
Gjelstad, A., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1665, 462826. Retrieved from [Link]
-
Metanotomics. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 25). Synthesis of Amino Acids. Retrieved from [Link]
-
Berlicki, Ł., et al. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 23(10), 2633. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Amino-3-ethylheptanoic Acid
This guide provides a detailed protocol for the safe and compliant disposal of 2-Amino-3-ethylheptanoic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Proper chemical waste management is not merely a regulatory hurdle; it is a fundamental component of responsible science. This document is structured to provide immediate, actionable intelligence for handling this specific compound, grounded in federal regulations and best laboratory practices.
Section 1: The Cornerstone of Safety: The Safety Data Sheet (SDS)
Before any handling or disposal of this compound, the most critical first step is to obtain and thoroughly review its specific Safety Data Sheet (SDS) provided by the manufacturer. The SDS is the primary, authoritative source of information regarding the chemical's hazards, handling, and emergency procedures. While this guide provides a framework based on general chemical principles and regulations, the SDS for your specific product supersedes any general advice.
When consulting the SDS, pay close attention to the following sections for disposal-relevant information:
| SDS Section | Information Provided | Relevance to Disposal |
| Section 2 | Hazard(s) Identification | Details the chemical's classification (e.g., skin corrosion, eye damage, aquatic toxicity), which is crucial for determining if it qualifies as hazardous waste.[1] |
| Section 7 | Handling and Storage | Provides guidance on incompatible materials, helping to prevent dangerous reactions in waste containers.[2][3] |
| Section 8 | Exposure Controls/Personal Protection | Specifies the required Personal Protective Equipment (PPE) needed when handling the chemical, including during waste packaging. |
| Section 12 | Ecological Information | Describes the potential environmental impact, reinforcing the need for proper disposal and avoiding release into the sewer or environment.[1] |
| Section 13 | Disposal Considerations | Offers specific recommendations for waste disposal, often referencing local, state, and federal regulations. This is the most direct guidance available. |
Section 2: Waste Characterization: Is It Hazardous?
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[3] You must determine if this compound waste meets any of these criteria.
-
Corrosivity: As an amino acid, this compound is amphoteric, having both an amino group (basic) and a carboxylic acid group (acidic). Depending on its formulation, an aqueous solution could potentially be corrosive (pH ≤ 2 or ≥ 12.5). It is essential to measure the pH of any waste solution.
-
Toxicity: The specific toxicity of this compound must be determined from the SDS. If it is found to be harmful to aquatic life or exhibits other toxic properties, it must be treated as hazardous waste.[1]
-
Ignitability & Reactivity: These characteristics are unlikely for this compound but must be confirmed via the SDS.
Unless the SDS explicitly states otherwise and your institutional Environmental Health & Safety (EHS) office concurs, it is best practice to manage all non-trivial amounts of this compound as hazardous chemical waste.
Section 3: Personal Protective Equipment (PPE) - Your First Line of Defense
When handling this compound for disposal, adhere strictly to the PPE requirements outlined in the SDS. Standard laboratory practice for a compound of this nature includes:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Consult the SDS or a glove compatibility chart for the most suitable material.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Generally not required unless creating aerosols or handling large quantities outside of a fume hood. If the SDS indicates respiratory irritation, work within a certified chemical fume hood.[1]
Section 4: Step-by-Step Disposal Protocol
The following protocols provide a systematic approach to managing different forms of this compound waste.
Protocol 4.1: Solid Waste and Contaminated Materials
This protocol applies to unused or expired solid this compound, as well as contaminated items like weigh boats, gloves, and paper towels.
-
Container Selection: Choose a sturdy, leak-proof container with a secure screw-top lid that is chemically compatible with the compound. Do not use food-grade containers.[3] Ideally, use the original container if it is in good condition.[3]
-
Waste Collection: Place the solid waste and any contaminated disposables directly into the designated waste container.
-
Labeling: Immediately affix a hazardous waste label to the container. Per EPA regulations, the label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Corrosive," "Toxic").[4][5]
-
Closure: Keep the container tightly closed at all times except when adding waste.[3][6]
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[3][4] Ensure it is segregated from incompatible materials as specified in the SDS.[3]
Protocol 4.2: Aqueous Waste Solutions
This protocol applies to solutions of this compound. Under no circumstances should this chemical be disposed of down the drain unless explicitly permitted by your institution's EHS office and local wastewater authority. [3][7]
-
Container Selection: Use a compatible, leak-proof liquid waste container (e.g., a high-density polyethylene carboy). Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[8]
-
Waste Segregation: Do NOT mix this waste stream with other chemical wastes, particularly solvents or strong oxidizers, unless you have confirmed compatibility.
-
Labeling: As with solid waste, immediately label the container with "Hazardous Waste," the chemical name, approximate concentration, and hazard warnings.[4][5]
-
Closure and Storage: Keep the container securely capped and stored in a designated SAA, preferably within secondary containment (such as a tub or tray) to contain any potential leaks.[2][3]
Section 5: Disposal Decision Workflow
The following diagram outlines the logical workflow for the proper management and disposal of this compound.
Caption: Decision workflow for this compound disposal.
Section 6: Final Disposal and Regulatory Compliance
The final step in the disposal process is the transfer of waste to your institution's EHS department or a licensed hazardous waste contractor.[8] All hazardous waste must be tracked from its point of generation to its final disposal site.[4]
-
Satellite Accumulation Areas (SAA): Laboratories can accumulate up to 55 gallons of hazardous waste in an SAA, which must be at or near the point of generation.[5]
-
Waste Pickup: Once a waste container is full or has been in the SAA for the maximum allowable time (typically up to one year for partially filled containers), a pickup must be requested.[3]
-
Professional Disposal: Never attempt to transport hazardous waste off-site yourself. Disposal must be handled by trained professionals who will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9]
By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with federal and local regulations, protecting both yourself and the environment.
References
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
- Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
- American Society for Clinical Pathology. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Clean Management. (2022, September 13).
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- U.S. Environmental Protection Agency. (2025, November 25).
- MedicalLab Management. (n.d.).
- ResearchGate. (2020, December 21). What is the proper disposal of dansyl-substituted amino acids?.
- Fisher Scientific. (2009, September 26).
- ChemicalBook. (n.d.). 2-AMINO-3-ETHYL-HEPTANOIC ACID | 102450-66-8.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- Sigma-Aldrich. (2024, August 5).
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Carl ROTH. (2024, October 29).
- Pharmacy 180. (n.d.). Chapter Summary, Questions Answers - Amino Acids: Disposal of Nitrogen.
- ResearchGate. (2019, January 7). (PDF) Disposal of amino acid nitrogen.
- MedChemExpress. (2025, March 25). 2-Amino-3-mercaptopropanoic acid-SDS.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Sustainability. (n.d.). Amino Acid Recycling.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. connmaciel.com [connmaciel.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. cleanmanagement.com [cleanmanagement.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
